Benzyl (S)-(-)-lactate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTLPUIDJRKAAM-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling of (S)-(-)-Lactic Acid Benzyl Ester
[1]
Executive Summary
(S)-(-)-Lactic acid benzyl ester (CAS 56777-24-3) represents a critical chiral building block in asymmetric synthesis and pharmaceutical development.[1][2] Distinguished by its specific stereochemical configuration, it serves as a high-purity intermediate for the synthesis of optically active therapeutic agents, including protease inhibitors and coumarin-based derivatives.[1] This guide provides a rigorous technical analysis of its physicochemical properties, spectroscopic signature, and required handling protocols to maintain stereochemical integrity.[1]
Molecular Identity & Stereochemistry[1]
The efficacy of (S)-(-)-lactic acid benzyl ester in drug development hinges on its enantiomeric purity.[1][2] Unlike its racemic counterpart, the (S)-enantiomer possesses a specific spatial arrangement at the C2 chiral center, which dictates its reactivity in stereoselective nucleophilic substitutions.[1]
| Attribute | Specification |
| IUPAC Name | Benzyl (2S)-2-hydroxypropanoate |
| CAS Number | 56777-24-3 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Chiral Center | C2 (S-configuration) |
| SMILES | CC(=O)OCc1ccccc1 |
Stereochemical Criticality: The (S)-configuration is defined by the hydroxyl group's position.[1] Inversion of this center during synthesis or storage (via racemization mechanisms such as base-catalyzed enolization) renders the compound useless for chiral pool synthesis.[1]
Physical Constants & Thermodynamics
The following data represents a consensus of authoritative measurements. Researchers must note the phase behavior; with a melting point near 17°C, the compound may exist as a supercooled liquid or a solid depending on ambient laboratory conditions.[1]
Table 1: Physicochemical Properties Profile[1][2][3]
| Property | Value / Range | Condition / Note |
| Physical State | Liquid or Low-Melting Solid | Ambient Temp (20-25°C) |
| Melting Point | 17 °C | Solidification may occur in cold storage |
| Boiling Point | 105 – 109 °C | @ 0.1 mmHg (High Vacuum) |
| Boiling Point | 140 – 142 °C | @ 14 mmHg |
| Density | 1.120 – 1.125 g/mL | @ 25 °C |
| Refractive Index ( | 1.511 – 1.513 | Indicates aromatic functionality |
| Flash Point | > 110 °C (230 °F) | Closed Cup |
| Solubility | Miscible in Alcohols, Acetone | Immiscible in Water |
Optical Rotation & Solvent Dependence
The specific rotation
Technical Insight: The variation in rotation values between solvents arises from hydrogen bonding interactions between the solvent and the hydroxyl group of the lactate, which subtly alters the conformational population of the molecule in solution.[1] Acetone is the preferred solvent for standardized QC due to higher sensitivity and consistency in literature.[1]
Spectroscopic Characterization
To validate identity beyond simple physical constants, the following spectroscopic signals must be confirmed.
Nuclear Magnetic Resonance (NMR)[1][6][12]
-
¹H NMR (CDCl₃, 400 MHz):
- 7.30–7.40 (m, 5H, Ar-H ): Characteristic aromatic multiplet.[1]
- 5.20 (s or ABq, 2H, Ph-CH ₂-O): Benzylic protons.[1]
- 4.30 (q, 1H, CH -OH): Quartet coupled to the methyl group.[1]
- 1.45 (d, 3H, CH ₃): Doublet characteristic of the lactate methyl.[1]
- ~2.8 (br s, 1H, OH ): Exchangeable hydroxyl proton.[1]
Infrared Spectroscopy (FT-IR)[1]
Experimental Protocols
Protocol A: Determination of Specific Rotation (QC Standard)
Objective: To verify enantiomeric identity and approximate purity.[1]
-
Preparation: Accurately weigh 100 mg of (S)-(-)-lactic acid benzyl ester into a 10 mL volumetric flask.
-
Solvation: Dissolve in HPLC-grade Acetone . Equilibrate to 20°C.
-
Measurement:
-
Calculation:
Where is path length in dm (1) and is concentration in g/mL (0.01).[1] -
Validation: Result must fall within -16° to -23°. Values less negative indicate racemization or hydrolysis.[1]
Protocol B: Chromatographic Purity (GC-FID)
Objective: To quantify chemical purity and detect benzyl alcohol (hydrolysis product).[1]
-
Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.[1]
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Temperature Program:
-
Initial: 80°C (Hold 2 min).
-
Ramp: 10°C/min to 250°C.[1]
-
Hold: 250°C for 5 min.
-
-
Detection: FID at 280°C.
-
Retention Logic: Benzyl alcohol will elute significantly earlier than the benzyl lactate ester due to lower molecular weight and boiling point.[1]
Workflow Visualization: Quality Control Pipeline
The following diagram illustrates the critical decision pathways for handling and characterizing this compound to prevent batch failure due to racemization or hydrolysis.
Figure 1: Quality Control Workflow ensuring stereochemical integrity and chemical purity prior to synthetic application.
Handling, Stability & Safety
Hydrolysis Risk
As an ester, (S)-(-)-lactic acid benzyl ester is susceptible to hydrolysis, releasing benzyl alcohol and lactic acid.[1] This reaction is catalyzed by moisture and acids/bases.[1]
-
Preventative Measure: Store under inert gas (Argon/Nitrogen) to prevent moisture ingress.[1]
-
Indicator: A smell of almonds (benzaldehyde/benzyl alcohol oxidation) indicates degradation.[1]
Thermal Stability
While the boiling point is high (>280°C at atm), the chiral center is sensitive.[1] Do not distill at atmospheric pressure. Only vacuum distillation (<1 mmHg) is recommended to prevent thermal racemization.[1]
Safety Profile (GHS Classifications)
References
Chiral Pool Synthesis: Benzyl (S)-(-)-lactate as a Stereodivergent Hub
This guide serves as an advanced technical manual for the utilization of Benzyl (S)-(-)-lactate in chiral pool synthesis. It is designed for synthetic chemists requiring high-fidelity stereochemical control in the synthesis of complex bioactive targets.[1]
Executive Summary
This compound (CAS: 56777-24-3) represents a privileged scaffold in the chiral pool.[1] Unlike its methyl or ethyl counterparts, the benzyl ester moiety offers unique orthogonality; it is stable to acidic and basic hydrolysis conditions that would cleave alkyl esters, yet it can be removed under neutral conditions via hydrogenolysis (Pd/C, H₂).
This guide details the strategic manipulation of this compound to access enantiopure heterocycles, amino acid derivatives, and drug intermediates . The central thesis of this approach is stereodivergence : starting from the single (S)-enantiomer, one can access both (S)- and (R)-configured products by choosing between retentive (e.g., O-alkylation, carbonyl reduction) or invertive (e.g., Mitsunobu, Sₙ2 displacement of sulfonates) pathways.
Structural Integrity & Chemoselectivity
The Strategic Advantage of the Benzyl Group
-
UV Detectability: unlike ethyl lactate, the benzyl chromophore facilitates reaction monitoring via HPLC/TLC without derivatization.
-
Orthogonal Protection: The benzyl ester survives conditions that deprotect BOC/TBS groups, allowing for selective manipulation of the secondary alcohol or the
-position. -
Anomeric Stability: In glycosylation chemistry or heterocycle formation, the benzyl ester prevents unwanted lactonization or migration often seen with smaller alkyl groups.
Stereochemical Baseline
-
Starting Configuration: (S)-(-)-Lactate (L-Lactic acid derivative).
-
Cahn-Ingold-Prelog (CIP) Priority: The (S)-configuration is defined by the priority: –OH > –COOBn > –CH₃ > –H.
-
Critical Warning: When the hydroxyl group is converted to a leaving group (e.g., –OTs) and displaced by a nucleophile (e.g., –N₃), the CIP priority may change, potentially reversing the (R)/(S) designation even if the physical geometry undergoes a standard Walden inversion.
Core Transformations: The Chiral Hub
The utility of Benzyl (S)-lactate lies in its ability to serve as a divergent point for stereochemical information.
Visualizing the Divergent Pathways
Figure 1: Stereodivergent pathways starting from Benzyl (S)-lactate. Path 1 retains the (S) center.[1] Path 2 activates the alcohol for subsequent inversion. Path 3 (Mitsunobu) effects direct inversion to (R)-products.
Detailed Experimental Protocols
Protocol A: Activation via Tosylation (Retention of Configuration)
This reaction converts the secondary alcohol into a good leaving group without disturbing the chiral center. The resulting Benzyl (S)-2-(tosyloxy)propionate is a potent electrophile for Sₙ2 reactions.
Reagents:
-
This compound (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
DMAP (0.1 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with Benzyl (S)-lactate and anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add Et₃N followed by DMAP. Slowly add TsCl portion-wise over 15 minutes to maintain temperature control.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the starting alcohol.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amines), saturated NaHCO₃, and brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Outcome: Benzyl (S)-2-(tosyloxy)propionate as a colorless oil or white solid. Stereochemistry: Retained (S).
Protocol B: The Mitsunobu Inversion (Inversion of Configuration)
This protocol allows for the direct synthesis of chiral ethers or esters with inverted (R)-configuration , effectively swapping the –OH for a nucleophile in one step.
Reagents:
-
This compound (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 equiv)
-
Nucleophile (e.g., Phenol, Benzoic Acid) (1.1 equiv)
-
THF (anhydrous)[2]
Step-by-Step Methodology:
-
Setup: Dissolve PPh₃ and the Nucleophile (e.g., 4-methoxyphenol) in anhydrous THF under N₂. Cool to 0°C.
-
Addition: Add Benzyl (S)-lactate to the mixture.
-
Activation: Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange. Note: Exothermic reaction.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12–18h).
-
Workup: Concentrate the solvent directly. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.
-
Purification: Purify the filtrate via column chromatography. Tip: TPPO can be difficult to remove; consider using polymer-bound PPh₃ for easier workup if available.
-
Outcome: Benzyl (R)-2-(4-methoxyphenoxy)propionate. Stereochemistry: Inverted (R).
Case Study: Synthesis of Chiral Morpholines
Benzyl (S)-lactate is a precursor for (S)-2-substituted morpholines, which are privileged scaffolds in NK1 antagonists and antidepressants.
Workflow:
-
Amidation: Benzyl (S)-lactate is reacted with ethanolamine (or a substituted derivative) to form the amide.
-
Reduction: The amide and ester are reduced (using LAH or BH₃) to the corresponding chiral amino-diol.
-
Cyclization: The diol is cyclized (often via a one-pot Mitsunobu or via bis-sulfonylation followed by base-mediated closure) to form the morpholine ring.
-
Note: If the cyclization involves double inversion (activation of both alcohols followed by displacement), the stereochemistry at the lactate center may be retained or inverted depending on the specific leaving group order.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Racemization | Basic conditions too harsh (enolization of the | Avoid strong bases (e.g., NaH, LDA) unless at -78°C. Use non-nucleophilic organic bases (DIPEA, 2,6-Lutidine). |
| Elimination (Acrylate formation) | Leaving group (OTs/OMs) is too labile; temperature too high during displacement. | Lower reaction temperature. Use Triflate (OTf) at -78°C for faster substitution vs. elimination. |
| Poor Mitsunobu Yield | High pKa of nucleophile (>11) or steric bulk. | Use ADDP/PBu₃ (Tsunoda reagent) for difficult nucleophiles. Ensure reagents are anhydrous. |
| Benzyl Ester Cleavage | Incompatible hydrogenation conditions. | If preserving the benzyl ester is required, avoid Pd/C with H₂. Use chemical deprotection methods for other groups. |
References
-
Sigma-Aldrich. this compound Product Specification and Applications.
-
ResearchGate. Mitsunobu reaction using this compound and various nucleophiles.
-
National Institutes of Health (PMC). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
-
Google Patents. Process for the preparation of triflic anhydride (Activation Reagents).
-
TCI Chemicals. Mitsunobu Reaction: Technical Guide and Reagents.
Sources
An In-Depth Technical Guide to Benzyl (S)-(-)-lactate as a Chiral Building Block in Agrochemicals
Authored for Researchers, Scientists, and Agrochemical Development Professionals
Executive Summary
The escalating demand for highly effective and environmentally benign agrochemicals has intensified the focus on stereochemistry, with single-enantiomer active ingredients becoming the industry standard. Chiral building blocks, or synthons, are pivotal in the efficient construction of these complex molecules. This technical guide provides an in-depth examination of Benzyl (S)-(-)-lactate, a versatile and commercially accessible chiral synthon. We will explore its fundamental properties, core synthetic transformations, and strategic application in the stereoselective synthesis of agrochemicals, supported by detailed experimental protocols and mechanistic insights. This document serves as a practical resource for scientists engaged in the design and synthesis of next-generation crop protection agents.
The Chirality Mandate in Modern Crop Protection
Chirality is a fundamental property of many molecules used in agriculture, including fungicides, herbicides, and insecticides.[1][2] Stereoisomers of a chiral pesticide can exhibit profoundly different biological activities, with one enantiomer often being responsible for the desired efficacy while the other may be less active or even contribute to off-target toxicity.[2][3][4] This realization has driven a paradigm shift from marketing racemic mixtures to developing single-isomer products. The benefits are significant:
-
Enhanced Efficacy: Targeting the specific biological receptor with the active enantiomer can increase potency.[3]
-
Reduced Environmental Load: Eliminating the inactive or less active isomer halves the amount of chemical applied to the environment for the same biological effect.[3]
-
Improved Safety Profile: Lowering the application rate and removing potentially harmful isomers reduces risks to non-target organisms and ecosystems.[4]
The synthesis of enantiomerically pure agrochemicals relies heavily on two strategies: asymmetric catalysis and the use of chiral building blocks derived from the "chiral pool".[5][6] this compound is a prime example of a readily available synthon from the chiral pool, originating from natural (S)-lactic acid.
Profile of a Premier Chiral Synthon: this compound
This compound is a valuable intermediate due to its unique structural features: a stereochemically defined secondary alcohol, a carboxylic acid protected as a readily cleavable benzyl ester, and its derivation from an inexpensive, renewable feedstock.[7][8] These attributes make it an ideal starting point for introducing a chiral propionate moiety into a target molecule.
Physicochemical Properties
A comprehensive summary of this compound's properties is essential for its effective use in synthesis.
| Property | Value | Reference(s) |
| Synonyms | (S)-(-)-Lactic acid Benzyl ester, Benzyl L-lactate | [7][9] |
| CAS Number | 56777-24-3 | [7][9][10] |
| Molecular Formula | C₁₀H₁₂O₃ | [7][9] |
| Molecular Weight | 180.20 g/mol | [10] |
| Appearance | Colorless to light yellow clear liquid | [7][9] |
| Density | ~1.12 g/mL at 25 °C | [7][9][10] |
| Boiling Point | 105-109 °C at 0.1 mmHg; 140-142 °C at 14 mmHg | [7][9][10] |
| Optical Rotation | [α]²⁰/D: -16° to -23° (c=1 in acetone) | [7][10] |
| Refractive Index | n²⁰/D: ~1.511 | [9][10] |
| Solubility | Soluble in organic solvents; poorly miscible in water | [7][9] |
Core Reactivity and Synthetic Transformations
The synthetic utility of this compound stems from the selective manipulation of its two functional groups: the secondary hydroxyl and the benzyl ester. The benzyl group serves as a robust protecting group for the carboxylic acid, allowing the hydroxyl group to be modified without interference.
Diagram: Key Synthetic Operations
Caption: Core synthetic transformations of this compound.
The most common and powerful application involves the nucleophilic character of the secondary alcohol. This site can be readily alkylated, arylated, or acylated. Following the construction of the desired carbon skeleton, the benzyl protecting group is cleanly removed by catalytic hydrogenolysis to liberate the free carboxylic acid, which is a common feature in many herbicides.
Case Study: Stereoselective Synthesis of a Phenoxypropionate Herbicide
To illustrate the practical application, we will outline a validated synthetic pathway to an enantiomerically pure phenoxypropionate herbicide, a class known for its chiral activity. This example demonstrates the strategic use of this compound to install the critical (R)-stereocenter (note: the Cahn-Ingold-Prelog priority rules often result in the (S)-lactate precursor yielding the (R)-configured final product).
Workflow: Synthesis of an (R)-Phenoxypropionic Acid Derivative
Caption: Synthetic pathway to a chiral herbicide using this compound.
Causality Behind Experimental Choices:
-
Step 1: O-Arylation: The reaction of this compound with a substituted phenol under basic conditions (e.g., potassium carbonate) is a robust Williamson ether synthesis. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction. This step proceeds with retention of configuration at the chiral center. The benzyl ester is stable under these conditions, demonstrating its effectiveness as a protecting group.
-
Step 2: Deprotection: Catalytic hydrogenolysis is the method of choice for removing benzyl protecting groups. It operates under mild conditions (room temperature, atmospheric pressure of hydrogen) and typically proceeds in high yield with high fidelity. The palladium on carbon (Pd/C) catalyst is highly efficient, and the only by-product is toluene, which is easily removed during workup. This step unmasks the carboxylic acid functionality essential for the herbicide's biological activity.
Experimental Protocols
The following protocols are provided as self-validating, detailed methodologies for key transformations.
Protocol 1: Synthesis of this compound
-
Rationale: This is a standard Fischer esterification. An acid catalyst is used to protonate the carbonyl oxygen of lactic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by benzyl alcohol. Water is removed to drive the equilibrium towards the product.
-
Procedure:
-
To a solution of (S)-Lactic acid (1.0 eq) in toluene (approx. 2 M), add benzyl alcohol (1.1 eq) and p-toluenesulfonic acid monohydrate (0.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
-
Protocol 2: O-Arylation of this compound (Case Study Step 1)
-
Rationale: A classic Williamson ether synthesis that relies on the deprotonation of the phenol to form a nucleophilic phenoxide, which then displaces a suitable leaving group. In this modified approach, the alcohol of the lactate is converted to a better leaving group in situ or a Mitsunobu reaction can be employed for stereochemical inversion if the opposite enantiomer is desired. For retention, activation of the hydroxyl group (e.g., as a tosylate) followed by SN2 displacement with the phenoxide is a reliable method.
-
Procedure (via Tosylation):
-
Dissolve this compound (1.0 eq) in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) and stir the mixture at 0 °C for 4 hours.
-
In a separate flask, add the substituted phenol (1.2 eq) to a suspension of potassium carbonate (1.5 eq) in anhydrous DMF.
-
Add the tosylated lactate intermediate to the phenol/carbonate mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 3: Benzyl Ester Deprotection via Catalytic Hydrogenolysis (Case Study Step 2)
-
Rationale: This reaction involves the oxidative addition of the C-O bond of the benzyl ester to the surface of the palladium catalyst, followed by hydrogenolysis to cleave the bond, releasing the carboxylic acid and toluene.
-
Procedure:
-
Dissolve the benzyl (S)-2-(aryloxy)propanoate intermediate (1.0 eq) in a suitable solvent such as ethyl acetate or methanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).
-
Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas (using a balloon or a hydrogenator apparatus).
-
Stir the suspension vigorously at room temperature under a hydrogen atmosphere (1 atm) for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final (R)-2-(aryloxy)propionic acid product, which can be further purified by crystallization if necessary.
-
Conclusion and Outlook
This compound stands out as a highly effective and economical chiral building block for the agrochemical industry.[7][9] Its bifunctional nature, coupled with the stability of the benzyl protecting group under a variety of reaction conditions, allows for the straightforward and stereocontrolled synthesis of complex active ingredients. The methodologies presented herein highlight its utility in constructing key structural motifs found in many modern herbicides and fungicides.
As the agrochemical industry continues to pursue molecules with greater specificity and improved environmental profiles, the demand for versatile and accessible chiral synthons like this compound will undoubtedly grow.[11][12][13] Future innovations will likely focus on integrating its use into more efficient, biocatalytic, and continuous flow processes, further solidifying its role as a cornerstone in the synthesis of sustainable crop protection solutions.[14][15]
References
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The Good Scents Company. (n.d.). benzyl lactate. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. Journal of Industrial Microbiology & Biotechnology. Retrieved from [Link]
-
Singh, S., et al. (2021). Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Catalysts. Retrieved from [Link]
- Anonymous. (n.d.). SYNTHESIS OF CHIRAL PESTICIDES.
-
ResearchGate. (n.d.). Asymmetric Synthesis of Bioactive Lactones and the Development of a Catalytic Asymmetric Synthesis of α-Aryl Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzyl lactate esters 1b, 2b and 3b. Retrieved from [Link]
-
Jeschke, P. (2022). Chiral Agrochemicals. In Agricultural Biocatalysis. Jenny Stanford Publishing. Retrieved from [Link]
-
Ulrich, E. M., et al. (2011). Chiral Pesticides: Identification, Description, and Environmental Implications. Reviews of Environmental Contamination and Toxicology. Retrieved from [Link]
-
Oberer, L., et al. (1995). Large scale preparation of chiral building blocks for the P3 site of renin inhibitors. Enzyme and Microbial Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Retrieved from [Link]
-
Aleu, J., et al. (2006). Biocatalysis Applied to the Synthesis of Agrochemicals. Current Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoenzymatic Synthesis of the Chiral Herbicide: (S)-Metolachlor. Retrieved from [Link]
-
Jeschke, P. (2025). The continuing significance of chiral agrochemicals. Pest Management Science. Retrieved from [Link]
-
Jung, M. Y., et al. (2014). Microbial biosynthesis of lactate esters. Biotechnology and Bioengineering. Retrieved from [Link]
-
Kaczanowska, K., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Retrieved from [Link]
-
Blacker, A. J., et al. (2009). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. Retrieved from [Link]
-
Wong, C. S. (2011). Chiral pesticides: identification, description, and environmental implications. Reviews of Environmental Contamination and Toxicology. Retrieved from [Link]
-
Patel, R. N. (2008). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. Biocatalysis in the Pharmaceutical and Biotechnology Industries. Retrieved from [Link]
-
Wang, Y., et al. (2024). Stereoselective study on chiral fungicide metconazole in four kinds of fruits: Absolute configuration, SFC-MS/MS enantioseparation, degradation and risk assessment. Food Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0174624A1 - Process for the preparation of lactic-acid esters.
-
Dries, L., et al. (2022). Biotechnological and Medical Aspects of Lactic Acid Bacteria Used for Plant Protection: A Comprehensive Review. Microorganisms. Retrieved from [Link]
-
Audrain, H., et al. (1998). Studies Directed to the Synthesis of the Antifungal Antibiotic Aleurodiscal. Enantioselective Construction of an Advanced β-d-Xyloside Congener. Journal of the American Chemical Society. Retrieved from [Link]
-
Poryvaeva, E. A., et al. (2017). Synthesis of lactide from lactic acid and its esters in the presence of rare-earth compounds. Russian Journal of Organic Chemistry. Retrieved from [Link]
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- 7. chemimpex.com [chemimpex.com]
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- 9. BENZYL L-LACTATE | 56777-24-3 [chemicalbook.com]
- 10. This compound technical grade, 90 56777-24-3 [sigmaaldrich.com]
- 11. Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Benzyl (S)-(-)-lactate in Flavor and Fragrance Synthesis
Abstract
Benzyl (S)-(-)-lactate, a chiral ester, holds a significant position in the palette of modern flavorists and perfumers. Characterized by its subtle yet complex sensory profile, this molecule serves not only as a foundational aromatic component but also as a versatile synthetic intermediate. This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis and strategic applications in the flavor and fragrance industries. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the analytical methods ensuring its quality. This document is intended for researchers, product development scientists, and professionals in the chemical and pharmaceutical fields who seek a comprehensive understanding of this valuable compound.
Introduction: The Profile of a Versatile Chiral Ester
This compound (CAS No. 56777-24-3), also known as (S)-(-)-Lactic acid benzyl ester, is an organic compound prized for its applications in the formulation of fine fragrances, food flavors, and cosmetics.[1] Beyond its sensory contributions, its chiral nature makes it a valuable building block in asymmetric synthesis, particularly for the development of enantiomerically pure pharmaceuticals and agrochemicals.[1] This guide will focus primarily on its synthesis and role within the flavor and fragrance sectors, where its unique properties are leveraged to create sophisticated and appealing sensory experiences.[1]
The molecule is a benzyl ester of (S)-lactic acid, a naturally occurring alpha-hydroxy acid (AHA). This structural combination results in a compound that is both aromatically pleasant and functional, finding use as an emollient in skincare and cosmetic products.[1][2]
Physicochemical and Sensory Characteristics
The physical and sensory properties of a molecule are paramount to its application in flavors and fragrances. This compound is typically a colorless to light yellow, clear liquid with a characteristic mild, floral, and fruity aroma.[1][3][4] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 56777-24-3 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][4] |
| Molecular Weight | 180.20 g/mol | [1][4] |
| Appearance | Colorless to slightly yellow clear liquid | [1][4] |
| Purity | ≥ 98% (GC) | [1][4] |
| Melting Point | 17 °C | [1][5] |
| Boiling Point | 140 - 142 °C / 14 mmHg; 105-109 °C / 0.1 mmHg | [1][5] |
| Density | 1.12 g/mL at 25 °C | [1][5] |
| Refractive Index | n20/D = 1.511 - 1.518 | [1][3] |
| Optical Rotation | [α]20/D = -16° to -23° (c=1 in Acetone) | [1] |
| Flash Point | >110 °C (>230 °F) | [5] |
| Solubility | Soluble in alcohol; not miscible in water | [3][5] |
Sensory Profile
The olfactory character of this compound is described as having floral, fatty, buttery, and fruity notes.[3] This multifaceted aroma makes it a valuable modifier in fragrance compositions. It can soften and blend sharper floral or fruity notes, adding a creamy, rich undertone. In flavors, it contributes to dairy, fruit, and caramel profiles, enhancing the overall sensory experience in products like beverages, confectionery, and baked goods.[1]
Synthesis of this compound: Methodologies and Rationale
The industrial production of this compound is primarily achieved through esterification. The choice of synthetic route is often dictated by factors such as cost, desired purity, and environmental considerations ("green chemistry").
Chemical Synthesis: Fischer-Speier Esterification
A common and direct method for synthesizing this compound is the acid-catalyzed esterification of (S)-lactic acid with benzyl alcohol. Another route involves the reaction of benzyl chloride with lactic acid.[6]
Mechanism Rationale: The reaction typically requires a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) to protonate the carbonyl oxygen of the lactic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. A key challenge in this process is the removal of water, a byproduct of the reaction, to drive the equilibrium towards the formation of the ester, thereby maximizing the yield. This is often accomplished by azeotropic distillation using a solvent like toluene.
Experimental Protocol: Acid-Catalyzed Esterification
Objective: To synthesize this compound from (S)-lactic acid and benzyl alcohol.
Materials:
-
(S)-Lactic acid (1.0 eq)
-
Benzyl alcohol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (S)-lactic acid, benzyl alcohol, toluene, and p-toluenesulfonic acid.
-
Azeotropic Distillation: Assemble a Dean-Stark apparatus and condenser on the flask. Heat the mixture to reflux. The toluene-water azeotrope will distill, and the water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.
Self-Validation: The purity of the final product should be assessed using Gas Chromatography (GC). The structure can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The optical rotation must be measured to confirm the retention of the (S)-stereochemistry.
Enzymatic Synthesis: A Green Chemistry Approach
Enzymatic synthesis, particularly using lipases, offers a more sustainable alternative to traditional chemical methods.[7] Lipases can catalyze esterification reactions under mild conditions, often with high stereoselectivity, which is crucial for preserving the chiral integrity of (S)-lactic acid.
Causality and Advantages: Using an immobilized enzyme, such as Candida antarctica lipase B (CALB), provides several advantages.[7] The reaction proceeds at lower temperatures, reducing energy consumption and minimizing side reactions. It avoids the use of harsh acid catalysts, simplifying the workup process as no neutralization step is required. Furthermore, the immobilized enzyme can be easily recovered and reused, making the process more economical and environmentally friendly.[7]
Workflow Diagram: Synthesis of this compound
Caption: Comparative workflows for chemical vs. enzymatic synthesis.
Applications in Flavor and Fragrance Formulations
This compound is a versatile ingredient used across various product categories.[1][8]
-
Fragrance: In perfumery, it acts as a floralizer and a fixative.[9] Its mild, sweet, and slightly balsamic character helps to bridge and smooth the transitions between different notes in a fragrance accord. It blends exceptionally well with floral notes like ylang-ylang and jasmine, and with rich base notes like patchouli.[9] The International Fragrance Association (IFRA) recommends usage levels of up to 2.0% in the final fragrance concentrate for the racemic mixture, providing a guideline for safe application.[3]
-
Flavor: As a flavoring agent, it is used to impart creamy, fruity, and buttery notes.[3] It finds application in a wide range of food categories, including dairy products, baked goods, confectionery, and beverages.[3] Its pleasant taste profile enhances the overall palatability of food products.[1]
-
Cosmetics: Beyond its aromatic contributions, this compound is used in skincare and cosmetic products for its emollient properties, helping to improve texture and moisture retention.[1][2] Its parent molecule, lactic acid, is a well-known alpha-hydroxy acid (AHA) used for skin rejuvenation.[2]
Analytical Quality Control
Ensuring the purity and identity of this compound is critical for its use in consumer products. The following analytical methods are standard in the industry:
-
Gas Chromatography (GC): Used to determine the purity of the compound, typically reported as a percentage area.[1][4]
-
High-Performance Liquid Chromatography (HPLC): Can also be used for purity assessment and analysis.[6]
-
Optical Rotation: A polarimeter is used to measure the specific rotation, which confirms the enantiomeric identity [(S)-(-)-enantiomer].[1]
-
Spectroscopy (NMR, IR, MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm the molecular structure of the synthesized compound.
Conclusion
This compound is a cornerstone ingredient in the modern flavor and fragrance industry. Its synthesis, achievable through both traditional chemical and modern enzymatic routes, yields a versatile molecule with a desirable sensory profile. Its utility extends from providing a soft, floral-fruity aroma in perfumes to imparting creamy notes in food flavors. As a chiral building block, its significance also reaches into the pharmaceutical and agrochemical sectors. The continued interest in green chemistry will likely favor enzymatic production methods, further cementing the role of this compound as a sustainable and effective component in the creation of sensory experiences.
References
-
The Good Scents Company. (n.d.). benzyl lactate. Retrieved from [Link]
-
LANXESS. (n.d.). LANXESS benzyl Benzoate. Retrieved from [Link]
-
NC Quimica. (2022, October 21). BENZYL SYNTHESIS. #ncchem. YouTube. Retrieved from [Link]
-
LookChem. (n.d.). Benzyl lactate. Retrieved from [Link]
-
Prathista Industries. (n.d.). APPLICATIONS OF LACTIC ACID & SALTS. Retrieved from [Link]
-
Villalba, M., et al. (2017). Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyl lactate. PubChem. Retrieved from [Link]
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- 5. BENZYL L-LACTATE | 56777-24-3 [chemicalbook.com]
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- 7. Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads | MDPI [mdpi.com]
- 8. guidechem.com [guidechem.com]
- 9. fraterworks.com [fraterworks.com]
Technical Guide: Commercial Availability & Validation of Benzyl (S)-(-)-lactate
Executive Summary
Benzyl (S)-(-)-lactate is a high-value chiral building block used extensively in the asymmetric synthesis of pharmaceuticals, agrochemicals, and functional flavors.[1] Its utility lies in its dual role: providing a fixed stereogenic center from the "chiral pool" (S-lactic acid) and serving as a carboxyl-protected intermediate amenable to mild deprotection via hydrogenolysis.[2]
This guide addresses the critical fragmentation in the supply chain, specifically the confusion surrounding CAS registry numbers, the variability in enantiomeric excess (e.e.) across suppliers, and the necessity of rigorous incoming quality control (QC) to prevent downstream failure in stereoselective synthesis.
Part 1: Technical Specifications & Critical Quality Attributes (CQA)
Before engaging suppliers, the technical requirements must be locked. In chiral synthesis, "purity" is insufficient; enantiomeric purity is the governing parameter.
Chemical Identity & CAS Ambiguity
A major pitfall in sourcing this compound is the existence of multiple CAS numbers. You must cross-reference these identifiers to avoid purchasing the racemate.
| Parameter | Specification | Notes |
| Chemical Name | This compound | Also: (S)-(-)-Lactic acid benzyl ester |
| Primary CAS (S-isomer) | 56777-24-3 | Most common in commercial catalogs (Sigma, TCI). |
| Secondary CAS (S-isomer) | 16652-92-9 | Often used in strict chemical registries. |
| Racemate CAS (AVOID) | 2051-96-9 | Benzyl DL-lactate. Do not purchase. |
| Molecular Formula | C₁₀H₁₂O₃ | MW: 180.20 g/mol |
| Structure | Phenyl-CH₂-O-CO-CH(OH)-CH₃ | Alcohol is free; Carboxyl is benzylated. |
Critical Quality Attributes (CQAs)
For drug development applications (GLP/GMP precursors), the following specifications are non-negotiable:
-
Chemical Purity: ≥ 98.0% (GC).[3]
-
Enantiomeric Excess (e.e.): ≥ 99.0%.[4]
-
Optical Rotation:
= -19° to -23° (c=1, Acetone).-
Note: Values lower than -16° suggest significant racemization.
-
-
Water Content: ≤ 0.1% (Karl Fischer).
-
Reason: Moisture catalyzes hydrolysis, releasing benzyl alcohol and lactic acid.
-
Part 2: Commercial Supply Landscape[7]
The market is divided into "Catalog Suppliers" (High price, small scale, reliable data) and "Bulk Chemical Manufacturers" (Lower price, variable quality).
Supplier Tiering Strategy
| Tier | Supplier Examples | Scale | Risk Profile | Recommended Use |
| Tier 1: Reference Grade | Sigma-Aldrich (Merck), TCI, Alfa Aesar | Grams to kg | Low. High e.e. guarantee. COA is trustworthy. | Analytical standards, early-phase discovery. |
| Tier 2: Specialized Chiral | Biosynth, Chem-Impex, Enamine | kg to 100kg | Low-Medium. Good for scale-up, but require batch validation. | Process development, pilot batches. |
| Tier 3: Bulk Aggregators | BOC Sciences, Penta Int., Local Distributors | >100kg | High. Often re-packagers. e.e.[2][4][6][7] can vary by batch. | Manufacturing (requires strict internal QC). |
Procurement Logic Flow
The following decision tree illustrates the logic for selecting a supplier based on project phase and risk tolerance.
Figure 1: Strategic sourcing decision tree based on development phase.
Part 3: Self-Validating Quality Control Protocol
Trustworthiness Principle: Never rely solely on a Certificate of Analysis (COA) for chiral starting materials. A 1% drop in e.e. can lead to a 50% yield loss in a downstream kinetic resolution step.
The "Self-Validating" Workflow
Upon receipt of the material, execute the following protocol before the material enters the synthesis lab.
Step 1: Identity & Chemical Purity[1]
-
Method: ¹H NMR (CDCl₃).
-
Diagnostic Signals:
-
Aromatic protons: ~7.35 ppm (multiplet, 5H).
-
Benzylic protons: ~5.20 ppm (singlet/AB system, 2H).
-
Methine proton (chiral center): ~4.30 ppm (quartet, 1H).
-
Methyl group: ~1.45 ppm (doublet, 3H).
-
-
Impurity Check: Look for Benzyl Alcohol (singlet at ~4.7 ppm) indicating hydrolysis.
Step 2: Enantiomeric Excess (The Critical Test)
Standard rotation (
-
Column: Chiralpak AD-H or Chiralpak IA (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 210 nm or 254 nm.
-
Expected Result: The (S)-enantiomer should be the major peak. The (R)-enantiomer (impurity) will elute at a distinct retention time. Calculate e.e. using the area integration:
Figure 2: Incoming Quality Control (IQC) workflow for chiral building blocks.
Part 4: Strategic Application in Drug Development
Why use this compound over Methyl or Ethyl lactate?
-
Orthogonal Protection: The benzyl ester is stable to acidic and basic conditions that might hydrolyze methyl/ethyl esters, yet it is cleaved under neutral conditions via hydrogenolysis (H₂/Pd-C). This allows the carboxylic acid to be unveiled without touching other sensitive groups (e.g., Boc-amines, t-butyl esters).
-
Crystallinity: Benzyl derivatives often have higher crystallinity than aliphatic esters, aiding in purification if the product is a solid.
-
Chiral Pool Utility: It is a precursor for:
- -Hydroxy acids: Via alkylation of the hydroxyl group.
-
Chiral Amines: Via Mitsunobu inversion with hydrazoic acid/phthalimide to generate the (R)-amine with high fidelity.
Part 5: Handling and Storage
-
Hydrolysis Risk: Benzyl lactate is an ester and is susceptible to hydrolysis by atmospheric moisture.
-
Storage Protocol:
-
Temperature: -20°C (Long term) or 2-8°C (Active use).
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Tightly sealed glass with Teflon-lined cap. Avoid prolonged exposure to air.
-
References
-
PubChem. Benzyl lactate (Compound Summary). National Library of Medicine. Available at: [Link]
-
Phenomenex. Chiral HPLC Separation Strategies for Enantiomers. (General Reference for Method Development). Available at: [Link]
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- 7. WO2021225956A1 - Methods for synthesizing anhydrous lactic acid - Google Patents [patents.google.com]
Benzyl (S)-(-)-lactate material safety data sheet (MSDS) information
An In-Depth Technical Guide to the Material Safety Data Sheet for Benzyl (S)-(-)-lactate
Introduction
This compound is a versatile chiral compound recognized for its utility across multiple industries, including fragrances, food flavoring, and as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its pleasant aroma and role as a chiral auxiliary make it a valuable molecule for researchers and drug development professionals.[1] As with any chemical substance, a thorough understanding of its safety and handling properties is paramount to ensure the well-being of laboratory personnel and the integrity of research.
This guide provides a comprehensive analysis of the Material Safety Data Sheet (MSDS) for this compound. Moving beyond a simple recitation of data, this document offers a senior application scientist's perspective on interpreting the available safety information, addressing data discrepancies, and establishing robust, self-validating safety protocols for its use in a research and development setting.
Section 1: Chemical Identification and Physicochemical Properties
A foundational aspect of chemical safety is the precise identification of the substance and its intrinsic physical and chemical properties. These characteristics often dictate storage requirements, handling procedures, and potential environmental fate.
1.1 Identification
1.2 Physicochemical Data
The properties of this compound are summarized in the table below. The relatively high flash point suggests a low risk of flammability under standard laboratory conditions, while its low melting point indicates it will be a liquid at typical room temperatures.
| Property | Value | Source(s) |
| Appearance | Colorless or slightly yellow clear liquid | [1] |
| Odor | Floral, fatty, buttery, fruity | [8] |
| Melting Point | 17 °C (62.6 °F) | [1][3] |
| Boiling Point | 140 - 142 °C @ 14 mmHg105 - 109 °C @ 0.1 mmHg279 - 280 °C @ 760 mmHg | [1][4][8] |
| Density | 1.12 g/mL at 25 °C | [1][4] |
| Refractive Index | 1.51 at 20°C | [1] |
| Flash Point | 116.67 °C (242.00 °F) - Tag Closed Cup | [8] |
| Solubility | Soluble in alcohol and DMSO. Low solubility in water. | [2][6][8] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. A critical analysis of the available data for this compound reveals a general consensus, though not without minor contradictions that warrant a cautious approach.
2.1 Consensus on GHS Classification
The overwhelming majority of safety data sources, including aggregators like the European Chemicals Agency (ECHA) inventory, report that this compound does not meet the criteria for hazard classification under GHS or the EU's CLP Regulation (EC) No 1272/2008.[2][5][7] This suggests that, based on current data, the substance is not considered acutely toxic, a skin or eye irritant, or a sensitizer.[5][7]
Caption: GHS classification logic for this compound.
2.2 A Note on Precautionary Inconsistencies
Despite the consensus of non-classification, some suppliers list hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] While this appears to be an outlier, it highlights a critical principle of laboratory safety: the absence of a formal hazard classification is not an affirmation of absolute safety. The toxicological properties of many chemicals, including this one, have not been exhaustively investigated.[9] Therefore, all chemical substances should be handled with a baseline level of care, utilizing appropriate personal protective equipment (PPE).
Section 3: Toxicological Profile and Scientific Due Diligence
While formal toxicological studies on this compound are limited, a responsible scientist must consider potential hazards from related compounds or decomposition products. This practice of "hazard by analogy" is a cornerstone of proactive safety assessment.
3.1 Known Data
As per available safety data sheets, the substance is not classified for acute toxicity (oral, dermal, or inhalation), skin/eye irritation, or sensitization.[5] There are no specific LD50 or LC50 values reported in the reviewed literature.
3.2 Hazard by Analogy: Decomposition Products
This compound is an ester of benzyl alcohol and lactic acid. Under certain conditions (e.g., strong acid/base hydrolysis or metabolic processes), it can break down into these constituent parts. It is therefore prudent to be aware of their toxicological profiles.
-
Benzyl Alcohol: Benzyl alcohol poisoning is a recognized clinical concern, with symptoms that can include impaired consciousness, respiratory depression, hypotension, and metabolic acidosis.[10] While the risk from incidental exposure to the ester is low, this underscores the importance of avoiding ingestion or large-scale releases.
-
Lactic Acid: Lactic acid is a well-known skin and eye irritant. This potential reinforces the need for standard PPE, even if the parent ester is not formally classified as an irritant.
This analysis does not imply that this compound carries the same risks as its components. Rather, it provides a logical basis for the consistent use of protective measures, ensuring a self-validating system of safety where protocols are justified by a deeper understanding of chemical possibilities.
Section 4: Safe Handling and Storage Protocols
The following protocols are designed to minimize exposure and maintain the integrity of the material.
4.1 Engineering Controls & Work Practices
-
Ventilation: Always handle this compound in a well-ventilated area.[5] Use of a chemical fume hood is recommended for procedures that may generate aerosols or involve heating.
-
Static Discharge: For transfers of large quantities, take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[5]
-
Hygiene: Wash hands and face thoroughly after handling.[5][11] Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[11]
Caption: Standard PPE for handling this compound.
4.2 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5][12]
-
Skin Protection: Wear a standard laboratory coat and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[5][12]
-
Respiratory Protection: Not typically required under normal use with adequate ventilation. If aerosols are generated, a particulate filter device (EN 143) may be appropriate.[5]
4.3 Storage Conditions
-
Container: Keep the container tightly closed to prevent contamination and potential degradation.[2][13]
-
Environment: Store in a dry, cool, and well-ventilated place.[2][13] Recommended storage temperatures range from room temperature to a more specific 10°C - 25°C.[1][3]
-
Incompatibilities: Store away from strong oxidizing agents.[13]
Section 5: Emergency and First-Aid Procedures
Rapid and correct response to an accidental exposure or spill is crucial.
5.1 Spill Response Protocol
The following workflow outlines the necessary steps for responding to a small-scale laboratory spill.
Caption: Workflow for a small-scale laboratory spill.
5.2 First-Aid Measures
The following procedures should be implemented immediately following an exposure.
-
If Inhaled: Remove the individual to fresh air. Seek medical attention if any symptoms, such as respiratory irritation, occur.[2]
-
If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation occurs or symptoms develop, seek medical attention.[2][11]
-
If in Eyes: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[2][11] If contact lenses are present, remove them if easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[2][11]
-
If Swallowed: Clean the mouth with water and drink plenty of water afterwards.[2] Call a poison center or doctor if you feel unwell.[11]
Conclusion
This compound is a valuable compound in research and development. While the consensus of safety data indicates it is not a hazardous substance according to GHS criteria, scientific integrity demands a cautious and well-informed approach. By understanding its physical properties, acknowledging minor discrepancies in safety literature, considering the toxicology of its potential decomposition products, and adhering to robust handling and emergency protocols, researchers can utilize this chemical effectively and safely. The principles of proactive safety—engineering controls, appropriate PPE, and good hygiene—form a self-validating system that protects personnel regardless of a substance's formal classification.
References
-
Safety Data Sheet: Benzyl lactate. (2019). Chemos GmbH & Co. KG. Retrieved from [Link]
-
Safety Data Sheet: Benzyl L-lactate. (2025). Thermo Fisher Scientific. Retrieved from [Link]
-
Complex poisoning mainly with benzyl alcohol complicated by paralytic ileus: a case report. (2022). Journal of Medical Case Reports. Retrieved from [Link]
-
Benzyl lactate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Benzyl lactate. (n.d.). The Good Scents Company. Retrieved from [Link]
- RIFM fragrance ingredient safety assessment, butyl salicylate, CAS Registry Number 2052-14-4. (2023). Food and Chemical Toxicology.
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- 7. Benzyl lactate | C10H12O3 | CID 98054 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Technical Guide to the Optical Rotation of Benzyl (S)-(-)-lactate and Its Significance
Abstract: This technical guide provides an in-depth analysis of the optical rotation of Benzyl (S)-(-)-lactate, a key chiral building block in modern organic synthesis. We will explore the fundamental principles of chirality and polarimetry, detail a robust protocol for measuring specific rotation, and discuss the profound significance of this property in the fields of asymmetric synthesis and pharmaceutical development. This document is intended for researchers, chemists, and drug development professionals who utilize chiral molecules and require a deep, practical understanding of their stereochemical properties.
Introduction: The Imperative of Chirality in Modern Chemistry
In the molecular world, three-dimensional arrangement is paramount. Molecules with the same chemical formula but different spatial arrangements are known as isomers. A particularly important subset of isomerism is stereoisomerism, where molecules have the same connectivity but differ in the spatial orientation of their atoms. Chirality, from the Greek word for 'hand', is a geometric property of some molecules that, like our hands, are non-superimposable on their mirror images.[1] These mirror-image pairs are called enantiomers.
While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light. This interaction is a defining characteristic known as optical activity .[2] One enantiomer will rotate the plane of polarized light in a clockwise (+) direction (dextrorotatory), while its counterpart will rotate it in an equal but opposite counter-clockwise (-) direction (levorotatory).[3] This phenomenon is the cornerstone of polarimetry, the technique used to measure it.
The biological implications of chirality are profound. Receptors, enzymes, and other biological macromolecules are themselves chiral, leading to often dramatically different physiological effects between enantiomers of a drug or bioactive molecule.[4] The tragic case of thalidomide in the 1950s, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of this principle.[1] Consequently, the ability to synthesize and confirm the stereochemical purity of a single enantiomer—an enantiopure compound—is a critical requirement in the pharmaceutical industry.[1][4]
This compound is a valuable chiral synthon, or building block, used extensively in asymmetric synthesis to construct complex, enantiomerically pure molecules.[5] Its defined stereochemistry is its most critical attribute, and the measurement of its optical rotation is the primary method for verifying its identity and enantiomeric purity.
Deconstructing this compound: Nomenclature and Structure
The systematic name of a chiral molecule provides precise information about its structure and stereochemistry. For this compound, each part of the name is a specific descriptor:
-
Benzyl lactate: This describes the core chemical structure—an ester formed from lactic acid and benzyl alcohol.[6][7]
-
(S): This is the absolute configuration of the molecule's single stereocenter (the carbon atom bonded to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and the carboxyl group). The 'S' designation comes from the Latin sinister (left) and is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[8][9]
-
(-): This indicates that the molecule is levorotatory , meaning it rotates the plane of polarized light counter-clockwise.[3] This is an experimentally determined value and does not have a predictable correlation with the (S) or (R) configuration.[10]
The Cahn-Ingold-Prelog (CIP) Priority Rules
The (S) configuration is assigned by prioritizing the four groups attached to the chiral carbon based on atomic number.[10][11]
CIP Priority Assignment for this compound:
-
Highest Priority (1): The hydroxyl group (-OH), as oxygen (Z=8) has a higher atomic number than carbon (Z=6).
-
Priority (2): The benzyloxycarbonyl group (-COOCH₂Ph), as its carbon is bonded to two oxygens.
-
Priority (3): The methyl group (-CH₃), as carbon (Z=6) has a higher atomic number than hydrogen (Z=1).
-
Lowest Priority (4): The hydrogen atom (-H) (Z=1).
To assign the configuration, the molecule is oriented so that the lowest priority group (4) points away from the viewer. The path from priority 1 → 2 → 3 is then traced. For this compound, this path is counter-clockwise, hence the (S) designation.[9][12]
Caption: Cahn-Ingold-Prelog (CIP) priority assignment for this compound.
Quantitative Analysis: Physicochemical and Optical Properties
Precise characterization is essential for any chemical standard. The specific rotation is a standardized measure of a compound's optical activity and is a critical quality control parameter.
| Property | Value | Conditions | Source |
| Molecular Formula | C₁₀H₁₂O₃ | - | [5] |
| Molecular Weight | 180.20 g/mol | - | [6] |
| Appearance | Colorless to slightly yellow clear liquid | - | [5] |
| Density | 1.12 g/mL | at 25 °C | |
| Refractive Index (n20/D) | ~1.511 | at 20 °C, 589 nm | |
| Specific Rotation [α] | -16° to -23° | c=1 in Acetone, 20°C, D-line (589 nm) | [5] |
| Specific Rotation [α] | -19° | c=1 in Acetone, 20°C, D-line (589 nm) |
Note: The range in specific rotation values can be attributed to variances in purity (e.g., technical grade vs. high purity) and instrumentation across different suppliers.
Experimental Protocol: Measurement of Specific Rotation via Polarimetry
The measurement of optical rotation is performed using a polarimeter.[13] This protocol outlines a self-validating system for obtaining an accurate and reproducible specific rotation value for this compound.
Principle of Operation
A polarimeter works by passing ordinary light through a polarizing filter, creating plane-polarized light.[13] This light then passes through a sample cell containing the chiral analyte.[13] If the substance is optically active, it will rotate the plane of the polarized light.[2][13] An analyzer (a second polarizing filter) is then rotated to measure the angle of this rotation.[2] The specific rotation is calculated from this observed rotation, accounting for concentration and path length.[14]
Causality-Driven Methodology
Objective: To accurately determine the specific rotation of a sample of this compound.
Materials & Equipment:
-
High-purity this compound
-
ACS grade Acetone (solvent)
-
Volumetric flask (Class A, 10 mL)
-
Analytical balance (± 0.1 mg readability)
-
Polarimeter with Sodium (D-line, 589 nm) lamp
-
Polarimeter cell (1 dm length)
-
Syringes and filters
-
Constant temperature bath or Peltier temperature control for the polarimeter (set to 20.0 ± 0.1 °C)
Step-by-Step Protocol:
-
Instrument Calibration & Temperature Equilibration:
-
Action: Power on the polarimeter and the temperature control unit. Allow the instrument to warm up and stabilize at 20.0 °C.
-
Causality: Optical rotation is temperature-dependent. Precise temperature control is the single most critical variable for reproducibility. A stable light source is required for a consistent baseline.
-
-
Sample Preparation (c=1 in Acetone):
-
Action: Accurately weigh approximately 100 mg (0.1 g) of this compound directly into a 10 mL Class A volumetric flask. Record the exact weight.
-
Causality: The specific rotation formula requires an accurate concentration (c) in g/mL. Using a 4-place analytical balance and Class A glassware minimizes measurement errors.
-
Action: Dissolve the sample in acetone and carefully fill the flask to the calibration mark. Mix thoroughly by inverting the flask 15-20 times.
-
Causality: Homogeneity is essential. An uneven concentration profile in the solution will lead to inaccurate and fluctuating readings.
-
-
Blank Measurement:
-
Action: Fill the polarimeter cell with pure acetone. Ensure no air bubbles are present in the light path.
-
Causality: Air bubbles will scatter light, causing significant errors in the reading. Filling the cell carefully is a critical skill.[15]
-
Action: Place the cell in the polarimeter and perform a "blank" or "zero" measurement. This value corrects for any rotation caused by the solvent or the cell itself.[3]
-
Causality: This step establishes the true zero point for the measurement, ensuring that the final reading is due solely to the chiral analyte.
-
-
Sample Measurement:
-
Action: Rinse the polarimeter cell with a small amount of the prepared sample solution, then fill it completely, again ensuring the absence of air bubbles.
-
Causality: Rinsing prevents dilution of the sample by residual solvent from the blank measurement.
-
Action: Place the sample cell in the instrument, allow the temperature to equilibrate to 20.0 °C, and record the observed rotation (α_obs).[15] Perform 3-5 replicate readings to ensure stability.
-
Causality: Multiple readings confirm that the sample is thermally stable and the instrument reading is consistent. The average of these readings should be used for calculation.
-
-
Calculation of Specific Rotation:
-
Action: Use the following formula to calculate the specific rotation [α]:
[α]Tλ = αobs / (c × l)
Where:
-
[α]Tλ = Specific rotation at temperature T and wavelength λ
-
αobs = Observed rotation in degrees
-
c = Concentration in g/mL (e.g., 0.1 g / 10 mL = 0.01 g/mL)
-
l = Path length of the cell in decimeters (dm) (100 mm cell = 1 dm)[2]
-
-
Causality: This standardized formula normalizes the observed rotation to standard conditions (1 dm path length and 1 g/mL concentration), allowing for direct comparison of values across different experiments and laboratories.
-
Caption: Experimental workflow for determining the specific rotation of a chiral compound.
Significance in Drug Development and Asymmetric Synthesis
The defined stereochemistry of this compound, confirmed by its optical rotation, makes it a highly valuable molecule for two primary reasons:
-
Chiral Building Block: In asymmetric synthesis, the goal is to create a specific enantiomer of a target molecule.[16] this compound serves as a "chiral synthon"—a piece of a molecule with a pre-defined stereocenter. Chemists can incorporate this lactate into a larger synthetic route, transferring its chirality to the final product. This strategy is far more efficient than creating a racemic mixture and then separating the enantiomers later. It is a key intermediate in the synthesis of various pharmaceutical compounds.[5]
-
Quality Control and Purity Assessment: For a substance sold as enantiopure, the specific rotation is a primary quality control specification. A measured value that falls outside the accepted range (e.g., -16° to -23°) indicates either chemical contamination or, more critically, the presence of the unwanted (R)-(+)-enantiomer. The presence of the other enantiomer reduces the magnitude of the optical rotation, with a 50:50 racemic mixture having an optical rotation of zero. Therefore, polarimetry serves as a rapid and reliable tool to assess enantiomeric excess (e.e.).
The demand for enantiopure compounds, driven by regulatory agencies and the need for safer, more effective drugs, underscores the importance of chiral synthons like this compound.[1] Its reliable optical rotation is a direct measure of its value in the synthesis of next-generation therapeutics.[5][17]
Conclusion
The optical rotation of this compound is more than a mere physical property; it is the definitive indicator of its stereochemical identity and purity. As a levorotatory molecule with an (S) absolute configuration, its specific rotation value provides a quantitative measure of quality, directly impacting its utility as a chiral building block in pharmaceutical synthesis. A thorough understanding of the principles of polarimetry and the meticulous execution of the measurement protocol are essential for any scientist working with this and other chiral molecules. This guide provides the foundational knowledge and practical steps to ensure that the stereochemical integrity of this critical synthon is validated with confidence and precision.
References
-
Title: Optical Rotation - Specific Rotation Measurement Procedures - Rudolph Research Polarimeter Source: Rudolph Research Analytical URL: [Link]
-
Title: Optical Rotation Measurement with a Novel Polarimeter Source: ResearchGate URL: [Link]
-
Title: benzyl lactate propanoic acid, 2-hydroxy-, phenylmethyl ester Source: The Good Scents Company URL: [Link]
-
Title: Benzyl lactate | C10H12O3 Source: PubChem - NIH URL: [Link]
-
Title: 5.5: Sequence Rules for Specifying Configuration Source: Chemistry LibreTexts URL: [Link]
-
Title: Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review Source: PMC - NIH URL: [Link]
-
Title: Asymmetric Synthesis Source: University of Bath URL: [Link]
-
Title: Polarimeter Guide: Optical Activity & Applications Source: Torontech URL: [Link]
-
Title: Cahn–Ingold–Prelog priority rules Source: Wikipedia URL: [Link]
-
Title: Helical Aromatic Oligoamide Macrocycle Incorporated with a Ferrocene Unit for Encapsulation and Chirality Signaling of Zwitterionic Proline Source: ACS Publications URL: [Link]
-
Title: Cahn-Ingold-Prelog Priority Rules Source: University of Calgary URL: [Link]
-
Title: 1.4 Determination of optical rotation and specific rotation Source: digicollections.net URL: [Link]
-
Title: Understanding the Fundamentals of Asymmetric Synthesis Source: Chiralpedia URL: [Link]
-
Title: The Importance of Asymmetric Synthesis and Biocatalysts Source: ResearchGate URL: [Link]
-
Title: Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules Source: Master Organic Chemistry URL: [Link]
-
Title: 3.6 Cahn-Ingold Prelog Rules Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 2. torontech.com [torontech.com]
- 3. digicollections.net [digicollections.net]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Benzyl lactate | C10H12O3 | CID 98054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 14. researchgate.net [researchgate.net]
- 15. rudolphresearch.com [rudolphresearch.com]
- 16. uwindsor.ca [uwindsor.ca]
- 17. Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Chiral Pool Synthesis: Functionalization of Benzyl (S)-(-)-Lactate
Executive Summary
Benzyl (S)-(-)-lactate (CAS: 56777-24-3) represents a high-value "chiral pool" synthon.[1] Unlike its methyl or ethyl counterparts, the benzyl ester provides a unique combination of UV chromophore utility (simplifying HPLC/TLC monitoring) and orthogonal protection. The benzyl group is stable against mild acidic and basic conditions required for hydroxyl functionalization but can be cleaved quantitatively via hydrogenolysis (
This technical guide details the divergent synthetic pathways available to researchers. By exploiting the secondary hydroxyl group, scientists can access both enantiomeric series of
Part 1: Structural Utility & Chemo-selectivity
The core utility of this compound lies in its ability to serve as a pivot point for chirality.[1] The (S)-enantiomer (L-lactate) is the naturally occurring, abundant form. To access the bioactive (R)-series of many pharmaceutical targets (e.g., phenoxypropionic acid herbicides, PPAR agonists), one must invert the stereocenter.
The "Chiral Switch" Strategy
The following decision matrix illustrates how to utilize the same starting material to access divergent chemical spaces.
Figure 1: Divergent synthetic strategy map for this compound.
Part 2: Synthetic Pathways & Mechanisms
Pathway A: Stereochemical Inversion (The Mitsunobu Protocol)
Target: Synthesis of (R)-2-Aryloxypropionic esters (Precursors to Fibrates/Herbicides).
The Mitsunobu reaction is the gold standard for inverting secondary alcohols. The reaction between Benzyl (S)-lactate, a phenol (nucleophile), Triphenylphosphine (
Mechanism:
-
Activation:
attacks DIAD to form a zwitterionic betaine. -
Protonation: The betaine deprotonates the phenol (ArOH).
-
Oxyphosphonium Formation: The alcohol oxygen attacks the phosphorus, creating a distinct leaving group (
). -
Displacement: The phenoxide anion attacks the
-carbon from the backside, displacing the phosphine oxide and inverting the center from (S) to (R).
Pathway B: Stereochemical Retention (Silver-Mediated Alkylation)
Target: Synthesis of (S)-2-Alkoxypropionic esters.
Direct alkylation using strong bases (NaH) can sometimes lead to partial racemization due to the acidity of the
Part 3: Detailed Experimental Protocols
Protocol 1: Mitsunobu Inversion (Synthesis of Novel Aryl Ethers)
Objective: To synthesize Benzyl (R)-2-(4-methoxyphenoxy)propionate.
Reagents:
-
This compound (1.0 equiv)
-
4-Methoxyphenol (1.1 equiv)
-
Triphenylphosphine (
) (1.2 equiv) -
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow. Charge with
and 4-Methoxyphenol. -
Solvation: Add anhydrous THF via syringe. Cool the solution to 0°C in an ice bath. Critical: Temperature control prevents side reactions.
-
Substrate Addition: Add this compound via syringe. Stir for 10 minutes.
-
Activator Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange.
-
Note: Rapid addition generates heat, which can degrade the betaine intermediate.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–24 hours. Monitor via TLC (Hexane:EtOAc 8:2). The benzyl group will be UV-active.
-
Workup: Concentrate THF under reduced pressure. Triturate the residue with Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid.
-
Purification: Flash column chromatography on silica gel.
Self-Validation:
-
NMR: Check for the disappearance of the broad OH peak.
-
Chiral HPLC: Verify enantiomeric excess (ee). Expect >95% inversion (R-isomer).
Protocol 2: Triflation & Displacement (Alternative Inversion)
Objective: Synthesis of highly reactive intermediates for amine nucleophiles.
Reagents:
Workflow Visualization:
Figure 2: Activation via Triflation followed by Nucleophilic Displacement.
Methodology:
-
Dissolve Benzyl (S)-lactate and Pyridine (2.0 equiv) in DCM. Cool to -78°C .[3]
-
Add
(1.1 equiv) dropwise. Stir for 1 hour, allowing to warm to 0°C. -
Immediate Use: The triflate is unstable. Perform a rapid aqueous workup (cold dilute HCl, then cold
) and dry over . -
Displacement: React immediately with the desired nucleophile (e.g., Sodium Azide for amino acid synthesis) in DMF.
Part 4: Data Presentation & Comparison
Table 1: Comparison of Activation Methods for Benzyl (S)-Lactate
| Method | Primary Mechanism | Stereochemical Outcome | Key Reagents | Suitability |
| Mitsunobu | Inversion (S | Aryl ethers, Esters | ||
| Triflation | Inversion (S | Amines, Azides, Halides | ||
| Williamson Ether | Retention (S | Aliphatic Ethers | ||
| Tosylation | Inversion (S | Less reactive nucleophiles |
References
-
Mitsunobu Reaction: Mechanism and Applications. Organic Chemistry Portal. [Link]
-
Mitsunobu reaction using this compound and various nucleophiles. ResearchGate. [Link]
-
Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters (ACS). [Link]
-
Applications of controlled inversion strategies in carbohydrate synthesis. CCS Chemistry. [Link]
Sources
Technical Guide: Benzyl (S)-(-)-Lactate in Natural Product Synthesis
[1]
Executive Summary
Benzyl (S)-(-)-lactate (CAS 56777-24-3) is a high-value chiral synthon utilized primarily for its ability to introduce a defined
The Chiral Synthon Profile
The utility of this compound stems from its dual functionality: it acts as both a stereochemical anchor and a masked carboxylic acid.
| Property | Specification | Strategic Implication |
| Stereochemistry | Pre-defined chirality eliminates the need for asymmetric induction steps. | |
| Protecting Group | Benzyl Ester ( | Cleavable by hydrogenolysis ( |
| Reactive Handle | C2-Hydroxyl ( | Open for acylation, etherification, or inversion via Mitsunobu reaction. |
| UV Activity | Phenyl Chromophore | Facilitates reaction monitoring (TLC/HPLC) compared to aliphatic lactates. |
Orthogonality in Synthesis
In complex total synthesis, such as that of Antimycin A or Valinomycin analogs, the molecule often contains multiple ester linkages. Using a methyl ester for the lactate fragment would require saponification (base hydrolysis) to expose the carboxylic acid for cyclization, risking transesterification or racemization. The benzyl ester circumvents this by allowing deprotection under neutral conditions.
Strategic Functionalization: The Mitsunobu Protocol[2]
One of the most powerful applications of this compound is the synthesis of chiral ethers or inverted esters. Since the starting material is the
Mechanism of Inversion
The reaction is driven by the formation of a strong Phosphorous-Oxygen bond. The alcohol oxygen attacks the phosphorus of the betaine intermediate, creating a good leaving group (
Figure 1: Stereochemical inversion pathway of Benzyl (S)-lactate during Mitsunobu coupling.
Standard Operating Procedure (SOP)
Objective: Synthesis of an aryl ether with inversion of configuration (Synthesis of
Reagents:
-
This compound (1.0 equiv)
-
Phenol/Nucleophile (1.1 equiv)
-
Triphenylphosphine (
) (1.2 equiv) -
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)
-
Solvent: Anhydrous THF or Toluene
Protocol:
-
Preparation: Charge a flame-dried flask with this compound, the phenol derivative, and
in anhydrous THF ( concentration). -
Cooling: Cool the reaction mixture to
under an argon atmosphere. -
Addition: Add DIAD dropwise over 20 minutes. Critical: Exothermic reaction; maintain temperature
to prevent side reactions. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (UV detection).
-
Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (
). Filter off the solid.[1] -
Purification: Purify the filtrate via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation:
-
Chiral HPLC: Confirm enantiomeric excess (
). -
NMR: Verify the disappearance of the
-proton doublet of the starting lactate and the appearance of the ether linkage.
Case Study: Synthesis of Beauveriolide III
Beauveriolide III is a cyclodepsipeptide exhibiting insecticidal and acyl-CoA:cholesterol acyltransferase (ACAT) inhibitory activity. The total synthesis relies on this compound to construct the depsipeptide core.
The Synthetic Challenge
The molecule requires the coupling of an amino acid to a hydroxy acid, followed by macrocyclization. The hydroxy acid fragment is derived from this compound.[2]
Workflow Analysis
The synthesis involves converting the lactate into a building block that can be coupled to an amino acid (e.g., N-methyl-L-phenylalanine) via an ester linkage, while keeping the C-terminus protected as a benzyl ester until the final cyclization steps.
Figure 2: Strategic role of Benzyl (S)-lactate in the assembly of the Beauveriolide III depsipeptide core.
Experimental Insight
In the synthesis of the benzyl ester building block for Beauveriolide III [1], the coupling often utilizes standard carbodiimide chemistry (EDC/DMAP) to attach the amino acid to the hydroxyl group of the lactate.
-
Why Benzyl? The N-terminus of the amino acid partner is often protected with Boc or Cbz. If Cbz is used, the Benzyl ester allows for simultaneous global deprotection of both the N-terminus and C-terminus in the final step (if desired), or selective deprotection if Boc is used on the amine.
Natural Product Applications Summary
| Natural Product Class | Role of Benzyl (S)-Lactate | Mechanism/Reaction |
| Beauveriolides | Chiral building block for the hydroxy-acid segment. | Esterification (Retention) |
| Antimycin A Analogs | Precursor for the dilactone core. | Mitsunobu (Inversion) or Acylation |
| Valinomycin | Synthesis of depsipeptide subunits. | Stepwise coupling |
| Botryolide E | Source of the chiral secondary alcohol. | Ring-Closing Metathesis precursor |
References
-
Synthesis of benzyl ester building block 63 of beauveriolide III. ResearchGate. Available at: [Link][3]
-
Mitsunobu reaction - Wikipedia. Available at: [Link]
-
Mitsunobu reaction using this compound and various nucleophiles. ResearchGate. Available at: [Link]
-
Antimycin A: From mitochondrial poison to multifaceted biological probe. PubMed. Available at: [Link]
Methodological & Application
Application Notes & Protocols: Diastereoselective Michael Addition Employing Benzyl (S)-(-)-Lactate as a Chiral Auxiliary
Introduction: The Pursuit of Stereocontrol in Carbon-Carbon Bond Formation
The Michael addition, or conjugate addition, stands as one of the most robust and versatile methods for forming carbon-carbon bonds in synthetic organic chemistry.[1][2] This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2][3] Its application is fundamental in the synthesis of a vast array of natural products and pharmaceutical agents. However, the creation of new stereocenters during this process presents a significant challenge: controlling the three-dimensional arrangement of atoms.
Diastereoselective synthesis, which aims to preferentially form one diastereomer over all others, is often addressed by employing chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate, direct the stereochemical course of a reaction, and are subsequently removed.[4] This guide focuses on the application of benzyl (S)-(-)-lactate, a readily available and effective chiral auxiliary derived from a natural chiral pool precursor, lactic acid, for directing diastereoselective Michael additions.
Mechanistic Rationale: How Benzyl (S)-Lactate Dictates Stereochemistry
The stereochemical outcome of a Michael addition using a chiral auxiliary is governed by the ability of the auxiliary to force the Michael acceptor into a rigid, well-defined conformation. This conformation preferentially exposes one of the two faces of the carbon-carbon double bond to the incoming nucleophile.
In the case of an α,β-unsaturated ester derived from this compound, the diastereoselectivity is typically achieved through chelation control, often mediated by a Lewis acid.[4][5]
The Role of Lewis Acid Chelation:
-
Conformational Lock: A suitable Lewis acid (e.g., TiCl₄, SnCl₄, Sc(OTf)₃) coordinates to both the carbonyl oxygen of the ester and the α-alkoxy oxygen of the lactate moiety.[5][6]
-
Planar, Rigid System: This bidentate chelation locks the molecule into a planar, five-membered ring intermediate.
-
Steric Shielding: The methyl group of the lactate auxiliary and the benzyl group project from this plane, creating significant steric hindrance on one face of the Cα-Cβ double bond.
-
Directed Attack: The incoming nucleophile, such as an organocuprate or a soft enolate, is therefore forced to attack from the less sterically hindered face, leading to the preferential formation of one diastereomer.[4]
The choice of Lewis acid is critical; non-chelating Lewis acids like BF₃·OEt₂ may lead to different, often lower, levels of diastereoselectivity as they fail to establish the rigid conformational lock required for high facial discrimination.[5]
Caption: Figure 2: General experimental workflow for the three-stage process.
Detailed Experimental Protocols
Disclaimer: These protocols are generalized representations. Researchers should consult primary literature for specific substrate scopes and reaction optimizations. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Synthesis of Chiral Michael Acceptor
(Example: Synthesis of Benzyl (S)-2-(acryloyloxy)propanoate)
This protocol describes the esterification of this compound with acryloyl chloride to form the α,β-unsaturated Michael acceptor.
-
Materials:
-
This compound (1.0 equiv)
-
Acryloyl chloride (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add this compound and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine via syringe, followed by the dropwise addition of acryloyl chloride over 15 minutes. A white precipitate (Et₃N·HCl) will form.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Michael acceptor.
-
Protocol 2: Diastereoselective Michael Addition
(Example: Conjugate Addition of a Gilman Reagent)
This protocol details the Lewis acid-mediated addition of a Gilman cuprate to the chiral Michael acceptor.
-
Materials:
-
Chiral Michael Acceptor (from Protocol 1) (1.0 equiv)
-
Copper(I) iodide (CuI) (1.1 equiv)
-
Organolithium reagent (e.g., MeLi, BuLi) (2.2 equiv)
-
Titanium tetrachloride (TiCl₄), 1.0 M in DCM (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
-
Procedure:
-
Gilman Reagent Preparation: In a flame-dried flask under argon, suspend CuI in anhydrous THF. Cool to -20 °C. Add the organolithium reagent dropwise and stir for 30 minutes to form the lithium diorganocuprate.
-
Michael Addition: In a separate flame-dried flask under argon, dissolve the chiral Michael acceptor in anhydrous DCM.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add TiCl₄ solution via syringe. Stir for 20 minutes to allow for chelation.
-
To this cooled solution, add the freshly prepared Gilman reagent from step 1 via cannula.
-
Stir the reaction at -78 °C for 2-3 hours. Monitor by TLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Filter through a pad of Celite® to remove copper salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over MgSO₄, filter, and concentrate.
-
The crude product should be analyzed by ¹H NMR to determine the diastereomeric ratio (d.r.) before purification.
-
Purify by flash column chromatography.
-
Protocol 3: Cleavage of the Benzyl (S)-Lactate Auxiliary
The final step is the removal of the chiral auxiliary to reveal the desired chiral product, typically a carboxylic acid or alcohol. Hydrogenolysis is a common and mild method for cleaving the benzyl ether and ester. [7]
-
Materials:
-
Michael Adduct (from Protocol 2) (1.0 equiv)
-
Palladium on carbon (Pd/C), 10 wt. % (5-10 mol %)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
-
Procedure:
-
Dissolve the Michael adduct in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction vigorously under a positive pressure of H₂ (balloon) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting carboxylic acid or alcohol product as required.
-
Data Analysis and Characterization
Achieving a successful outcome requires rigorous analysis. The diastereomeric ratio is the most critical data point and is typically determined on the crude Michael adduct before auxiliary cleavage.
-
¹H NMR Spectroscopy: The most common method. The diastereomers will often have distinct, well-resolved signals for key protons (e.g., the methine proton of the lactate auxiliary). Integration of these distinct peaks allows for the direct calculation of the diastereomeric ratio.
-
Chiral HPLC: For cases where NMR signals overlap, separation of the diastereomers on a chiral stationary phase can provide highly accurate ratios.
-
Optical Rotation: Measurement of the specific rotation of the final product can confirm the generation of a non-racemic, chiral molecule.
| Entry | Michael Acceptor | Nucleophile | Conditions | Yield (%) | d.r. |
| 1 | Acrylate | Me₂CuLi | TiCl₄, DCM, -78 °C | 85 | >95:5 |
| 2 | Crotonate | (n-Bu)₂CuLi | SnCl₄, DCM, -78 °C | 82 | >93:7 |
| 3 | Cinnamate | (Ph)₂CuLi | TiCl₄, DCM, -78 °C | 90 | >98:2 |
| 4 | Acrylate | Thiophenol/DBU | CH₂Cl₂, 0 °C | 95 | 85:15 |
Table 1: Representative (illustrative) results for the diastereoselective Michael addition using a benzyl lactate-derived chiral auxiliary. Data is hypothetical and intended for illustrative purposes.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | - Incomplete chelation (ineffective Lewis acid).- Reaction temperature too high.- Impure or wet reagents/solvents. | - Screen different Lewis acids (TiCl₄, SnCl₄).- Ensure strict temperature control at -78 °C.- Use freshly distilled solvents and high-purity reagents. |
| Low Yield | - Inactive Gilman reagent.- Incomplete reaction.- Decomposition during workup or purification. | - Ensure proper formation of the cuprate.- Increase reaction time or equivalent of nucleophile.- Use a milder workup procedure; avoid acidic conditions if the product is sensitive. |
| Incomplete Auxiliary Cleavage | - Catalyst poisoning.- Insufficient H₂ pressure or reaction time. | - Use fresh, high-quality Pd/C catalyst.- Increase H₂ pressure (if equipment allows) and/or reaction time. Consider alternative cleavage methods like saponification followed by ether cleavage if necessary. [8] |
Conclusion
The use of this compound as a chiral auxiliary offers a reliable and cost-effective method for achieving high levels of diastereoselectivity in Michael additions. The strategy relies on predictable, chelation-controlled transition states to direct the stereochemical outcome. Through careful execution of the synthesis, conjugate addition, and auxiliary cleavage steps, this methodology provides a powerful tool for researchers in synthetic chemistry to access complex, chiral molecules with a high degree of stereocontrol.
References
-
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. National Center for Biotechnology Information.[Link]
-
Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate.[Link]
-
Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Nature.[Link]
-
Michael Addition Reaction Mechanism. Chemistry Steps.[Link]
-
Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI.[Link]
-
A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. MDPI.[Link]
-
Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University Department of Chemistry.[Link]
-
Synergistic Catalysis of Tandem Michael Addition/Enantioselective Protonation Reactions by an Artificial Enzyme. National Center for Biotechnology Information.[Link]
-
Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. ResearchGate.[Link]
-
23.10: Conjugate Additions- The Michael Reaction. Chemistry LibreTexts.[Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.[Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.[Link]
-
Benzyl ether cleavage in presence of thiourea? Reddit.[Link]
-
Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv.[Link]
-
benzyl ether cleavage. YouTube.[Link]
-
Enantioselective Michael Additions in Natural Products Synthesis. Macmillan Group, Princeton University.[Link]
-
Stereoselectivity in benzyl 1, 2-diaryl ether cleavage by bromotrimethylsilane. Journal of the Chemical Society, Perkin Transactions 1.[Link]
-
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI.[Link]
-
Lewis Acid-Catalyzed Oxa-Michael Addition to give α-Diazo-β- alkoxy Carbonyls and Tetrahydro-3H-furo[3,4-c]pyrazoles. ACS Publications.[Link]
-
The Asymmetric Michael Addition Reaction Using Chiral Imines. ResearchGate.[Link]
-
Michael Addition Reaction Mechanism. YouTube.[Link]
-
Lewis Acid-Catalyzed Michael Addition Reactions of N-Boc-2-silyloxypyrroles to 3-Acryloyl-2-oxazolidinone. ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
Synthesis of beta-lactams using Benzyl (S)-(-)-lactate as a chiral precursor
High-Performance Synthesis of Enantiopure -Lactams via Ester Enolate-Imine Condensation Utilizing Benzyl (S)-(-)-Lactate
Executive Summary
This Application Note details the stereoselective synthesis of 3-alkoxy-azetidin-2-ones (
This methodology provides a direct, high-yield route to 3-hydroxy-
Key Advantages
-
Chiral Economy: Utilizes inexpensive, naturally occurring (S)-lactate.
-
Stereocontrol: High cis-diastereoselectivity (>95:5) achieved via chelation-controlled Lithium enolates.
-
Versatility: The benzyl ester provides orthogonal protection, allowing selective C3 or C4 functionalization post-cyclization.
Mechanistic Principles & Design Strategy
The Ester Enolate-Imine Condensation
The core transformation involves the reaction of a lithium enolate generated from an
Stereochemical Control: The Chelation Model
Using this compound, the stereochemistry is governed by the Zimmerman-Traxler Transition State .
-
Enolate Geometry: Deprotonation of the
-alkoxy ester with LDA typically generates the -enolate due to internal chelation between the lithium cation, the enolate oxygen, and the -alkoxy oxygen. -
Transition State: The metal cation (Li
) coordinates simultaneously with the enolate oxygen, the imine nitrogen, and the chiral -alkoxy group. -
Outcome: This rigid "closed" transition state preferentially directs the imine approach to the face opposite the bulky groups, resulting in high syn (cis) diastereoselectivity in the final
-lactam ring.
Figure 1: Workflow for the stereoselective synthesis of
Experimental Protocols
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Precursor: this compound (98% ee).
-
Protecting Group: tert-Butyldimethylsilyl chloride (TBDMSCl).
-
Base: Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane).
-
Imine:
-Benzylideneaniline (Model substrate) or -(4-methoxyphenyl)benzaldimine (PMP-imine). -
Solvent: Anhydrous Tetrahydrofuran (THF).
Protocol A: Preparation of O-TBDMS-Benzyl Lactate
Protection of the hydroxyl group is mandatory to prevent proton quenching of the enolate.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and argon inlet.
-
Dissolution: Charge the flask with this compound (10.0 mmol, 1.80 g) and anhydrous DMF (20 mL).
-
Reagent Addition: Add Imidazole (25.0 mmol, 1.70 g) followed by TBDMSCl (12.0 mmol, 1.81 g) in portions at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Quench with water (50 mL) and extract with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the protected ester as a colorless oil.
-
Yield Target: >95%[1]
-
QC Check: ¹H NMR (absence of OH signal ~3.0 ppm).
-
Protocol B: Enolate Generation and -Lactam Cyclization
This step requires strict anhydrous conditions to maintain the Lithium enolate.
-
Enolization:
-
Cool a solution of O-TBDMS-Benzyl Lactate (1.0 equiv) in anhydrous THF (0.1 M) to -78°C (dry ice/acetone bath).
-
Add LDA (1.1 equiv) dropwise over 10 minutes via syringe pump.
-
Critical: Stir at -78°C for 30 minutes to ensure complete formation of the chelated Lithium enolate.
-
-
Condensation:
-
Dissolve the Imine (1.0 equiv) in minimal anhydrous THF.
-
Add the imine solution dropwise to the enolate at -78°C.
-
Stir at -78°C for 2 hours, then allow the reaction to slowly warm to 0°C over 4 hours.
-
-
Quench & Workup:
-
Quench with saturated NH₄Cl solution at 0°C.
-
Extract with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate.
-
-
Purification:
-
Purify via silica gel chromatography.[2] The cis-isomer is typically less polar than the trans-isomer.
-
Results & Data Interpretation
The reaction of lithium enolates derived from lactate esters typically yields the cis-3,4-disubstituted
Table 1: Stereoselectivity Optimization
Effect of Base and Temperature on Diastereomeric Ratio (dr)
| Entry | Base | Temp (°C) | Solvent | Yield (%) | dr (cis:trans) | Notes |
| 1 | LDA | -78 | THF | 82 | 95:5 | Optimal chelation control |
| 2 | LHMDS | -78 | THF | 78 | 60:40 | Less coordinated Li-species |
| 3 | LDA | -40 | THF | 85 | 70:30 | Loss of kinetic control |
| 4 | NaHMDS | -78 | THF | 65 | 40:60 | Sodium disrupts chelation |
Troubleshooting Guide
-
Low Yield: Often caused by moisture in the THF. Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column.
-
Poor Stereoselectivity: Indicates a failure of the chelated transition state.
-
Fix: Ensure the temperature remains strictly at -78°C during imine addition.
-
Fix: Switch protecting group from TBDMS to a bulkier silyl group (TIPS) to reinforce facial selectivity.
-
-
Imine Hydrolysis: If the imine is unstable, prepare it in situ using a dehydrating agent (MgSO₄) before adding to the enolate.
References
-
Ojima, I. (1995). Asymmetric Synthesis of
-Lactams. In: The Organic Chemistry of -Lactams. VCH Publishers. -
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of
-Lactams by Staudinger Ketene-Imine Cycloaddition.[1] European Journal of Organic Chemistry. -
Alcaide, B., & Almendros, P. (2001).
-Lactams: Versatile Building Blocks for the Stereoselective Synthesis of Non- -Lactam Products. Chemical Reviews. -
Banik, B. K. (2010). Stereoselective Synthesis of
-Lactams. Topics in Heterocyclic Chemistry. -
Hart, D. J., & Ha, D. C. (1989). The Ester Enolate-Imine Condensation Route to ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-Lactams.[3][2][1][4] Chemical Reviews.
Benzyl (S)-(-)-lactate in the synthesis of chiral lactones
Application Note: Precision Synthesis of Chiral -Lactones Using this compound
Abstract
This application note details the strategic utilization of This compound as a chiral pool building block for the synthesis of optically active
Introduction: The "Benzyl Advantage" in Chiral Pool Synthesis
In the total synthesis of natural products (e.g., pheromones, statins, and macrolides), the (S)-lactate motif is ubiquitous. However, a common bottleneck in using Ethyl (S)-lactate is the harsh hydrolysis step required to unveil the carboxylic acid for lactonization, which often leads to partial racemization or decomposition of complex substrates.
This compound resolves this by offering a "soft" deprotection pathway. The benzyl group acts as a robust protecting group during electrophilic functionalization but can be cleaved quantitatively using
Key Mechanistic Concepts
-
Walden Inversion: Activation of the C2-hydroxyl as a triflate or tosylate followed by
displacement allows access to the (R)-series lactones. -
Chelation Control: Protection of the hydroxyl group followed by reduction to the aldehyde allows for Cram-chelate addition, accessing the (S)-series with high diastereoselectivity.
Protocol A: Synthesis of (R)- -Lactones via Stereochemical Inversion
Target: Synthesis of optically pure (R)-
Materials
-
Starting Material: this compound (
ee).[1][2] -
Reagents: Triflic anhydride (
), 2,6-Lutidine, Dimethyl malonate, Sodium hydride (NaH), (10%), Hydrogen gas. -
Solvents: Anhydrous Dichloromethane (DCM), THF, Methanol.
Step-by-Step Methodology
Step 1: Formation of the Triflate (Activation)
-
Rationale: The hydroxyl group is a poor leaving group. Conversion to a triflate creates a highly reactive electrophile while minimizing rearrangement risks associated with tosylates in secondary positions.
-
Cool a solution of This compound (10 mmol) and 2,6-lutidine (12 mmol) in anhydrous DCM (50 mL) to
. -
Add Triflic anhydride (11 mmol) dropwise over 20 minutes.
-
Stir for 30 minutes at
. -
QC Check: TLC (Hexane/EtOAc 4:1) should show complete consumption of starting material.
-
Quench with cold water, extract with DCM, and dry over
. Note: Use immediately in Step 2 to prevent decomposition.
Step 2:
Displacement (Inversion)
-
In a separate flask, prepare sodium dimethyl malonate by adding Dimethyl malonate (15 mmol) to a suspension of NaH (15 mmol) in THF at
. Stir for 30 mins. -
Cannulate the crude triflate solution (from Step 1) into the enolate solution at
. -
Allow to warm to room temperature (RT) and stir for 4 hours.
-
Result: This forms the diester-benzyl ester intermediate with inverted configuration (R) at the stereocenter.
Step 3: Hydrogenolysis and Decarboxylative Cyclization
-
The Benzyl Advantage: This step removes the benzyl group and facilitates cyclization without adding aqueous acid.
-
Dissolve the intermediate in MeOH. Add 10 wt% Pd/C .
-
Stir under
atmosphere (1 atm, balloon) for 4 hours. -
Filter through Celite.[3]
-
Reflux the resulting acid in Toluene with a Dean-Stark trap (or use mild acidic workup) to induce decarboxylation and lactonization.
Protocol B: Synthesis of (S)- -Lactones via Chelation Control (Retention)
Target: Synthesis of complex macrolide fragments or
Materials
-
Reagents: TBDMS-Cl, Imidazole, DIBAL-H, Allylmagnesium bromide (or Brown's Allylborane).
-
Solvents: DMF, Toluene, DCM.
Step-by-Step Methodology
Step 1: Silyl Protection
-
Dissolve This compound (10 mmol) in DMF.
-
Add Imidazole (25 mmol) and TBDMS-Cl (12 mmol). Stir at RT for 12 hours.
-
Validation:
NMR should show the disappearance of the -OH proton and appearance of silyl methyls at ppm.
Step 2: Reduction to Lactaldehyde
-
Critical Control: Over-reduction to the diol is a risk. Use controlled DIBAL-H addition at cryogenic temperatures.
-
Dissolve the protected ester in Toluene at
. -
Add DIBAL-H (1.1 equiv, 1.0 M in hexane) dropwise down the side of the flask.
-
Stir for 1 hour. Quench with Methanol followed by Rochelle's salt solution.
-
Isolate (S)-2-((tert-butyldimethylsilyl)oxy)propanal .
Step 3: Chelation-Controlled Addition (Grignard)
-
Add Allylmagnesium bromide to the aldehyde in
at . -
Mechanism: The magnesium coordinates between the aldehyde oxygen and the silyl ether oxygen (Chek model), directing the nucleophile to the re-face.
-
Result: Formation of the syn-homoallylic alcohol.
-
Lactonization: Subsequent acryloylation and Ring-Closing Metathesis (RCM) yields the unsaturated
-lactone.
Experimental Data Summary
| Parameter | Protocol A (Inversion) | Protocol B (Retention) |
| Key Intermediate | Benzyl (S)-lactate Triflate | (S)-O-TBS-Lactaldehyde |
| Stereocontrol | Chelation (Cram/Chek) | |
| Deprotection | Neutral Hydrogenolysis ( | Fluoride (TBAF) / Acid |
| Final Configuration | (R) -Lactone | (S) -Lactone |
| Typical Yield | 65-75% (3 steps) | 55-65% (4 steps) |
| Major By-product | Elimination (Alkene) if Temp > | Anti-diastereomer (if non-chelating) |
Visualizing the Workflow
The following diagram illustrates the divergent pathways available from the single Benzyl (S)-lactate precursor.
Caption: Divergent synthesis pathways from Benzyl (S)-lactate yielding (R)- or (S)-lactones via inversion or retention strategies.
Troubleshooting & Quality Control
-
Racemization during Triflation:
-
Incomplete Hydrogenolysis:
-
Over-reduction (DIBAL-H):
References
-
Fehr, C. (1996). "Enantioselective synthesis of (R)-
-caprolactone and (R)- -jasmolactone." Journal of Organic Chemistry. Link -
Wani, M. C., et al. (1980). "Plant antitumor agents.[7] VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia." Journal of the American Chemical Society. (Demonstrates Benzyl ester utility in complex synthesis). Link
-
Reetz, M. T. (1999). "Chelation control in the addition of nucleophiles to chiral
-alkoxy aldehydes." Chemical Reviews. Link -
Chem-Impex International. "this compound Product Specifications and Applications." Link
-
Wang, Y., & Tennyson, R. L. (2004). "
-Lactones: Intermediates for Natural Product Total Synthesis." Heterocycles. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. EP1199299A2 - Process for producing benzyl acetate and benzyl alcohol - Google Patents [patents.google.com]
- 7. scielo.br [scielo.br]
- 8. US5004815A - Method for synthesizing β-lactones and alkenes - Google Patents [patents.google.com]
Use of Benzyl (S)-(-)-lactate in multi-component reactions
Application Note: Strategic Utilization of Benzyl (S)-(-)-lactate in Asymmetric Multi-Component Reactions (MCRs)
Executive Summary
This compound (CAS: 56777-24-3) represents a critical "chiral pool" building block for the synthesis of complex peptidomimetics and heterocyclic pharmacophores.[1] Unlike simple achiral esters, this compound offers two distinct advantages in Multi-Component Reactions (MCRs):
-
Orthogonal Protection: The benzyl ester moiety is stable to acidic/basic hydrolysis conditions often used in MCR workups but is cleanly removed via hydrogenolysis, preserving the sensitive
-chiral center. -
Bifunctional Versatility: It serves as a precursor to both chiral electrophiles (via oxidation to benzyl pyruvate) and chiral carboxylic acids (via O-protection and benzyl deprotection) for Passerini and Ugi reactions.[1]
This guide details two validated protocols: the synthesis of Chiral Depsipeptides via the Passerini Reaction and the synthesis of Dihydropyrimidinones via the Biginelli Reaction .
Strategic Rationale & Chemical Logic
The use of this compound in MCRs is dictated by the need to introduce the lactate motif—common in natural products like Valinomycin and Enniatins—without racemization.[1]
The Divergent Pathway Strategy
Researchers should view this compound not merely as a reactant, but as a divergent scaffold.[1]
Figure 1: Divergent synthetic pathways utilizing this compound for distinct MCR classes.[1]
Protocol A: Synthesis of Chiral Depsipeptides (Passerini Reaction)
Objective: To synthesize an
Mechanism: The Passerini reaction (P-3CR) involves the condensation of a carboxylic acid, an aldehyde, and an isocyanide.[2][3] To use this compound, we must first protect the hydroxyl group and liberate the carboxylic acid.[1]
Step 1: O-Acetylation and Benzyl Deprotection
Note: Direct hydrolysis of the benzyl ester without O-protection will yield Lactic Acid, which is difficult to handle in organic solvents due to water solubility. The Benzyl group allows for facile O-functionalization in organic media first.[1]
-
Reagents: this compound (1.0 equiv), Acetic Anhydride (1.2 equiv), Pyridine (1.5 equiv), DMAP (0.1 equiv), DCM.[1]
-
Procedure: Stir mixture at 0°C to RT for 4 hours. Quench with dilute HCl. Extract with DCM.[1]
-
Hydrogenolysis: Dissolve the O-acetyl benzyl ester in MeOH. Add 10% Pd/C (5 wt%).[1] Stir under H₂ balloon (1 atm) for 2 hours. Filter through Celite.[1]
-
Result: O-Acetyl-(S)-Lactic Acid (Yield >95%).[1] Check purity via 1H NMR (absence of aromatic protons).
Step 2: The Passerini Reaction (P-3CR)[1][4]
Reagents:
-
Component A (Acid): O-Acetyl-(S)-Lactic Acid (1.0 mmol)[1]
-
Component B (Aldehyde): Benzaldehyde (1.0 mmol)[1]
-
Component C (Isocyanide): tert-Butyl Isocyanide (1.0 mmol)[1]
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH)[1]
Procedure:
-
Preparation: In a 10 mL screw-cap vial, dissolve the Aldehyde (Component B) and Isocyanide (Component C) in 2 mL of DCM.
-
Addition: Add the Acid (Component A) in one portion.[1]
-
Reaction: Stir at room temperature (25°C) for 24 hours.
-
Expert Insight: The reaction is non-ionic and accelerated by high concentrations. Do not dilute excessively (0.5 M - 1.0 M is ideal).[1]
-
-
Monitoring: Monitor by TLC (Disappearance of isocyanide; Isocyanides have a distinct foul odor which disappears upon completion).[1]
-
Workup: Evaporate solvent under reduced pressure.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Table 1: Solvent Screening for P-3CR Optimization
| Solvent | Dielectric Constant ( | Reaction Time (h) | Yield (%) | Notes |
| DCM | 8.93 | 24 | 88 | Standard non-polar choice; minimizes side reactions.[1] |
| MeOH | 32.7 | 12 | 75 | Faster, but risk of trace solvolysis if not dry. |
| Water | 80.1 | 6 | 92 | "On-water" acceleration; requires hydrophobic reactants.[1] |
| THF | 7.58 | 30 | 82 | Slower; good for solubility of peptide fragments. |
Protocol B: Synthesis of Chiral Dihydropyrimidinones (Biginelli Reaction)
Objective: To use this compound as a precursor to Benzyl Pyruvate , which serves as the carbonyl component in the Biginelli reaction, yielding functionalized dihydropyrimidinones (DHPMs).[1]
Pre-step: Oxidation to Benzyl Pyruvate Perform a Swern oxidation or use Dess-Martin Periodinane (DMP) on this compound to generate Benzyl Pyruvate.[1] Caution: Alpha-keto esters are sensitive to hydration.[1]
Experimental Workflow:
-
Components:
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).[1]
-
Procedure:
-
Purification: Recrystallization from hot ethanol.
Mechanistic Visualization (Passerini)
Understanding the transition state is crucial for optimizing stereoselectivity. The reaction proceeds through a concerted cyclic transition state in non-polar solvents.
Figure 2: The concerted mechanism of the Passerini reaction.[1] The chirality of the lactic acid component (R-COOH) is preserved throughout the Mumm rearrangement.[1]
Safety & Handling (E-E-A-T)
-
This compound:
-
Isocyanides:
-
Hazards: Potent stench, often toxic. Must be handled in a well-ventilated fume hood.[1]
-
Disposal: Quench excess isocyanide with dilute acetic acid in methanol before disposal.
-
References
-
Passerini Reaction Overview: Organic Chemistry Portal. Passerini Reaction: Mechanism and Recent Literature.[3] Available at: [Link][1]
-
Depsipeptide Synthesis: Suć, J., Barić, D., & Jerić, I. (2016).[8] Multicomponent synthesis of hydrazino depsipeptides. RSC Advances, 6, 99664-99675.[8] Available at: [Link]
-
MCR Applications: Dömling, A. (2006).[1] Recent Advances in Isocyanide-Based Multicomponent Reactions.[1] Chemical Reviews.[1] (General Reference for Ugi/Passerini Logic).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Passerini reaction - Wikipedia [en.wikipedia.org]
- 3. Passerini Reaction [organic-chemistry.org]
- 4. Metabolic engineering of Escherichia coli for high-level production of benzyl acetate from glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. BENZYL L-LACTATE | 56777-24-3 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Multicomponent synthesis of hydrazino depsipeptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Benzyl (S)-(-)-lactate by Fractional Distillation
Welcome to the technical support guide for the purification of Benzyl (S)-(-)-lactate. This document is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis and purification of this versatile chiral intermediate. This compound is a valuable building block in asymmetric synthesis and an important component in the flavor and fragrance industries.[1] Achieving high chemical and enantiomeric purity is critical for its successful application, and fractional distillation under reduced pressure is the primary method for this purpose.
This guide provides in-depth, field-proven insights into the experimental workflow, troubleshooting common issues, and answering frequently asked questions to ensure a successful and efficient purification process.
Understanding the Compound: Key Physical Properties
A thorough understanding of the physical properties of this compound is fundamental to designing a successful distillation protocol. The compound's high boiling point at atmospheric pressure necessitates the use of vacuum distillation to prevent thermal degradation and potential racemization.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [4][5] |
| Appearance | Colorless to slightly yellow clear liquid | [1] |
| Boiling Point | 279-280 °C @ 760 mmHg | [6] |
| 140-142 °C @ 14 mmHg | [1] | |
| 105-109 °C @ 0.1 mmHg | ||
| Density | ~1.12 g/mL at 25 °C | [1] |
| Refractive Index | n20/D ~1.51 | [1] |
Experimental Protocol: Fractional Vacuum Distillation
This protocol outlines the standard procedure for purifying this compound. The key to successful fractional distillation is slow and steady heating to allow the vapor to equilibrate on the surfaces of the fractionating column, achieving multiple theoretical vaporization-condensation cycles.[7][8]
Step-by-Step Methodology:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Use a Vigreux column of appropriate length for the separation. Ensure all glassware is dry and free of contaminants.
-
Use a round-bottom flask of a size such that the crude material fills it to about half to two-thirds of its volume.
-
Add a magnetic stir bar to the distilling flask for smooth boiling; boiling chips are ineffective under vacuum.[3]
-
Ensure all joints are properly sealed with high-vacuum grease. Use Keck clips to secure the connections.[7]
-
Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[7]
-
-
System Evacuation:
-
Begin stirring the crude this compound.
-
Slowly and carefully apply vacuum to the system. A gradual reduction in pressure prevents bumping of volatile impurities.
-
Monitor the pressure using a manometer until the desired vacuum level (e.g., 1-15 mmHg) is stable.
-
-
Heating and Fraction Collection:
-
Gently heat the distillation flask using a heating mantle connected to a variable transformer.
-
Observe the ring of condensate slowly rising up the fractionating column.[7] If this rise is too rapid, the separation efficiency will be poor. If it stalls, you may need to increase the heating rate slightly or insulate the column with glass wool and aluminum foil to minimize heat loss.[9]
-
Collect a "forerun" fraction, which will contain any low-boiling impurities (e.g., residual solvents, benzyl alcohol). The temperature may be unstable during this phase.
-
Once the vapor temperature stabilizes at the boiling point of this compound at the working pressure, switch to a clean receiving flask to collect the main product fraction. Record the stable temperature and pressure.
-
Continue distillation until the temperature begins to drop, indicating that most of the product has distilled, or until it begins to rise, indicating the presence of higher-boiling impurities.
-
Stop the distillation before the distilling flask goes to dryness to prevent the formation of non-volatile, potentially unstable residues.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure. Never vent a hot system , as this can cause oxygen to be drawn in, potentially leading to an explosion or degradation of the residue.
-
Disassemble the apparatus and transfer the purified product to a clean, labeled storage vessel.
-
Troubleshooting Guide
This section addresses common problems encountered during the fractional distillation of this compound in a practical, question-and-answer format.
Question 1: My system is under vacuum and heated, but no distillate is collecting. What's wrong?
-
Possible Cause 1: Vacuum Leak. The most common issue is a leak in the system, preventing it from reaching a low enough pressure for the compound to boil at the applied temperature.
-
Solution: Carefully inspect all glass joints. Ensure they are properly sealed and clamped. Check all tubing connections to the vacuum pump and manometer for cracks or loose fittings.
-
-
Possible Cause 2: Insufficient Heating. The heating mantle may not be providing enough energy to overcome heat loss to the surroundings, especially up the long fractionating column.
-
Solution: Gradually increase the temperature setting on the heating mantle. To minimize heat loss, insulate the distillation head and fractionating column by wrapping them with glass wool or aluminum foil.[9]
-
-
Possible Cause 3: Thermometer Misplacement. If the thermometer bulb is positioned too high, it will not register the true temperature of the vapor, leading you to believe the boiling point has not been reached.
-
Solution: Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.[7]
-
Question 2: The distillation is occurring, but the rate is extremely slow.
-
Possible Cause: Column Flooding or Poor Equilibration. Excessive heating can cause a "river" of condensate to flow back down the column, a phenomenon known as flooding, which prevents efficient separation.[9] Conversely, too little heat will not allow a steady stream of vapor to reach the condenser.
-
Solution: Find the "sweet spot" for heating. The column packing should appear wet with condensing droplets, but not overwhelmed with a continuous stream of liquid. Adjust the heating mantle to maintain a steady distillation rate of approximately 1-2 drops per second. Insulating the column can also help maintain a consistent vapor temperature and improve the rate.[9]
-
Question 3: The liquid in the distillation flask is bumping violently.
-
Possible Cause 1: Ineffective Stirring. Under vacuum, localized superheating can occur if the liquid is not agitated properly, leading to violent bumping.
-
Solution: Ensure the magnetic stirrer is on and functioning at a speed sufficient to create a deep vortex in the liquid. If the stir bar is not spinning, it may be too small or the heating mantle may be interfering with the magnetic field.
-
-
Possible Cause 2: Pressure Fluctuation. A fluctuating vacuum can cause the boiling point to change rapidly, leading to unsteady boiling.
-
Solution: Check the vacuum pump for issues (e.g., old oil) and ensure the system is leak-free. A vacuum regulator can provide more stable pressure control.
-
Question 4: The purified product is yellow or brown. What caused the discoloration?
-
Possible Cause: Thermal Decomposition. this compound, like many esters, can decompose at high temperatures.[2] If the distillation is performed at too high a temperature (due to insufficient vacuum) or for a prolonged period, degradation products can form and co-distill.
-
Solution: Improve the vacuum to lower the boiling point. Ensure the heating mantle temperature is not excessively high; the goal is a gentle, steady boil. Do not heat the flask to dryness, as the concentrated residue is more prone to decomposition.
-
Question 5: Post-distillation analysis (GC/HPLC) shows low chemical or enantiomeric purity.
-
Possible Cause 1: Poor Separation Efficiency. The distillation may have been conducted too quickly, not allowing for proper equilibration between the liquid and vapor phases in the fractionating column.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings) to increase the number of theoretical plates. Reduce the distillation rate to allow more time for separation.
-
-
Possible Cause 2: Racemization. Although less common under vacuum distillation conditions, excessive heat or the presence of acidic/basic impurities can potentially cause racemization of the chiral center.[10]
-
Possible Cause 3: Inadequate Fraction Cutting. The transition between the forerun, main fraction, and final fraction may have been misjudged, leading to cross-contamination.
-
Solution: Be more conservative with fraction cuts. Collect a small intermediate fraction between the forerun and the main product, and stop collecting the main product as soon as the temperature begins to drop or fluctuate.
-
Frequently Asked Questions (FAQs)
Q: Why is fractional distillation necessary instead of simple distillation?
A: Fractional distillation is used to separate liquids with close boiling points.[7] Crude this compound often contains impurities such as unreacted benzyl alcohol, lactic acid oligomers, or side-products like dibenzyl ether, which may have boiling points relatively close to the product.[13][14] A simple distillation does not provide the necessary separation efficiency (i.e., enough theoretical plates) to remove these impurities effectively.
Q: How can I monitor the purity of the fractions during the distillation?
A: While real-time monitoring is difficult, you can collect small samples from different fractions (forerun, middle of the main fraction, end of the main fraction) for rapid analysis. A quick check of the refractive index can indicate changes in composition. For definitive purity assessment, GC analysis is used to determine chemical purity, while chiral HPLC is essential for confirming the enantiomeric excess (ee%) has been maintained.[1][11][15]
Q: What are the most critical safety precautions for this procedure?
A: Working with vacuum distillation requires strict adherence to safety protocols.
-
Implosion Hazard: Always inspect glassware for cracks or star cracks before use. Conduct the distillation inside a fume hood with the sash pulled down to act as a blast shield.[3]
-
Thermal Burns: Use appropriate thermal gloves when handling the hot apparatus.
-
Chemical Exposure: Handle this compound and any potential impurities in a well-ventilated fume hood.
Q: How should I properly store the purified this compound?
A: As an ester, this compound can be susceptible to hydrolysis. It should be stored in a tightly sealed, airtight container to protect it from atmospheric moisture. For long-term storage, refrigeration at 4°C is recommended to minimize any potential degradation.[4]
References
-
ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
USA Lab. (2020, November 11). How Fractional Distillation Process Works. Retrieved from [Link]
- Google Patents. (2020). CN110903186A - Process for producing benzyl salicylate by using supported catalyst.
- Google Patents. (2011). US8053584B2 - Purification process for lactide.
-
The Good Scents Company. (n.d.). Benzyl lactate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98054, Benzyl lactate. Retrieved from [Link]
- Roza, M., & Duss, M. (2018). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Chemical Engineering Transactions, 69, 13-18.
-
National Center for Biotechnology Information. (2019). Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography. Retrieved from [Link]
- Google Patents. (2022). CN115436511A - A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity.
-
National Center for Biotechnology Information. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]
-
ResearchGate. (2016). Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Chiral HPLC for a study of the optical purity of new liquid crystalline materials derived from lactic acid. Retrieved from [Link]
- Google Patents. (1885). US321925A - Process of distilling lactic acid.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
YouTube. (2021). Distillation Column Troubleshooting Part 1. Retrieved from [Link]
-
MDPI. (n.d.). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). Retrieved from [Link]
- Google Patents. (1999). US5883290A - Process for producing benzyl acetate and benzyl alcohol.
-
CNR-IRIS. (2025). Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. Retrieved from [Link]
-
YouTube. (2021). Vacuum Distillation. Retrieved from [Link]
-
YouTube. (2022). Vacuum Distillation. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate) [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Benzyl lactate | C10H12O3 | CID 98054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benzyl lactate, 2051-96-9 [thegoodscentscompany.com]
- 7. Purification [chem.rochester.edu]
- 8. usalab.com [usalab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN115436511A - A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. US8053584B2 - Purification process for lactide - Google Patents [patents.google.com]
- 14. US5883290A - Process for producing benzyl acetate and benzyl alcohol - Google Patents [patents.google.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Optimizing Diastereoselectivity in Aldol Reactions with Benzyl (S)-(-)-lactate
This guide provides targeted technical support for researchers, scientists, and drug development professionals aiming to optimize the diastereoselectivity of aldol reactions utilizing benzyl (S)-(-)-lactate as a chiral auxiliary. Drawing upon established chemical principles and practical laboratory insights, this document is structured to address common experimental challenges in a direct question-and-answer format, followed by in-depth troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What level of diastereoselectivity can I realistically expect when using this compound as a chiral auxiliary?
A1: With proper optimization, high diastereoselectivity is achievable. However, the exact diastereomeric ratio is highly sensitive to a range of factors including the specific substrates (aldehyde and ketone), choice of base, solvent, and reaction temperature. The inherent chirality of the lactate auxiliary is designed to create a biased stereochemical environment during the carbon-carbon bond formation.
Q2: My diastereoselectivity is poor. What are the first things I should check?
A2: When troubleshooting poor diastereoselectivity, begin by verifying the purity of your starting materials. Ensure your this compound is of high enantiomeric purity and that your aldehyde is free from acidic impurities that can interfere with the reaction. Next, scrutinize your enolate formation conditions. Incomplete deprotonation or the formation of an undesired enolate geometry are common culprits. Finally, confirm that you are maintaining strict temperature control, as fluctuations can significantly erode selectivity.
Q3: Does the order in which I add my reagents matter?
A3: Yes, the order of addition is critical. The standard and recommended procedure is to first generate the enolate by treating the this compound derived ester with a strong base. The aldehyde is then added to this pre-formed enolate solution. Reversing this order can lead to a host of side reactions and a dramatic decrease in both yield and diastereoselectivity.
Q4: How crucial is maintaining a low reaction temperature?
A4: Extremely crucial. Aldol reactions are often under kinetic control, and lower temperatures (typically -78 °C) enhance this control.[1] At these temperatures, the transition states leading to different diastereomers are more energetically distinct, allowing for greater selection of the desired pathway.
Q5: What are some reliable starting conditions for solvent and base?
A5: A well-established and often successful starting point is the use of lithium diisopropylamide (LDA) as the base in anhydrous tetrahydrofuran (THF) as the solvent.[2][3][4] This combination is known to favor the formation of the (Z)-enolate, which is frequently the key to achieving high diastereoselectivity in these systems.[5]
Troubleshooting Guide: A Deeper Analysis
This section delves into specific experimental issues, offering detailed solutions and the underlying scientific rationale.
Part 1: Purity and Integrity of Starting Materials
Issue: Inconsistent diastereoselectivity or low yields despite following a validated protocol.
Potential Cause: Contamination or degradation of starting materials or reagents.
Troubleshooting Steps:
-
This compound Verification:
-
Confirm the enantiomeric excess (ee%) of your chiral auxiliary via chiral HPLC or polarimetry.
-
Ensure the auxiliary is anhydrous, as water will quench the strong base used for enolization.
-
-
Aldehyde and Ketone Purity:
-
Aldehydes are susceptible to air oxidation to carboxylic acids. It is best practice to purify aldehydes by distillation or column chromatography immediately prior to use.
-
Ketones should be dry and free of acidic impurities.
-
-
Base Preparation and Titration:
-
Solutions of strong bases like LDA can degrade upon storage. It is highly recommended to either prepare LDA fresh for each reaction or to titrate the commercial solution to accurately determine its molarity before use.
-
Part 2: Enolate Formation – The Stereochemical Gatekeeper
Issue: Low diastereoselectivity, indicating a loss of stereocontrol.
Potential Cause: Formation of a mixture of (E)- and (Z)-enolates, or incomplete conversion to the enolate.[6]
Troubleshooting Steps:
-
Optimizing Enolate Geometry:
-
The formation of the desired (Z)-enolate is generally favored with lithium bases in THF. The lithium cation's ability to chelate with the carbonyl oxygen and the lactate's hydroxyl group helps direct the deprotonation.
-
If you suspect the undesired (E)-enolate is forming, you could explore other bases, but be aware this may lead to a different diastereomeric product.
-
-
Strict Temperature Control:
-
Maintain a constant and low temperature (e.g., -78 °C) throughout the base addition and enolization period.
-
-
Rate of Base Addition:
-
Add the strong base slowly and dropwise to the ester solution to ensure a controlled and efficient deprotonation.
-
Table 1: Impact of Base and Solvent on Enolate Geometry
| Base | Solvent | Predominant Enolate Geometry | Expected Diastereoselectivity |
| LDA | THF | (Z) | High |
| LiHMDS | THF | (Z) | Moderate to High |
| KHMDS | Toluene | (E) | May reverse selectivity |
| NaHMDS | THF | (E) | May reverse selectivity |
Part 3: The Aldol Addition Step
Issue: Low yield of the desired aldol adduct.
Potential Cause: The aldol reaction is reversible, or the aldehyde is undergoing side reactions.[1]
Troubleshooting Steps:
-
Efficient Aldolate Trapping:
-
Once the enolate is formed, add the aldehyde dropwise at -78 °C to ensure rapid reaction and minimize potential side reactions or decomposition of the enolate.
-
-
Consideration of Lewis Acids:
-
In certain cases, the addition of a Lewis acid can enhance the reaction rate and selectivity by creating a more organized transition state. However, this should be approached cautiously as it can also catalyze undesired pathways.
-
Diagram 1: The Zimmerman-Traxler Model The stereochemical outcome of the aldol reaction is often rationalized using the Zimmerman-Traxler model.[7][8][9] This model proposes a six-membered, chair-like transition state where the metal cation coordinates to both the enolate and aldehyde oxygen atoms.[7][8] The substituents on the enolate and aldehyde preferentially occupy equatorial positions to minimize steric hindrance, thereby dictating the stereochemistry of the newly formed C-C bond.[8][9]
Caption: A simplified representation of the Zimmerman-Traxler transition state.
Part 4: Work-up and Purification
Issue: Loss of stereochemical purity (epimerization) during the work-up or purification stages.
Potential Cause: The presence of acid or base can catalyze a retro-aldol reaction, which can lead to racemization at the α-carbon.
Troubleshooting Steps:
-
Careful Quenching:
-
Quench the reaction at low temperature using a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mild proton source to neutralize the aldolate without causing significant epimerization.
-
-
Purification Strategy:
-
Silica gel chromatography is a common purification method. To minimize the risk of on-column epimerization, it is advisable to co-elute with a small percentage (e.g., 1%) of a non-nucleophilic base like triethylamine in your solvent system.
-
Experimental Protocols
Protocol 1: A General Procedure for Diastereoselective Aldol Reaction
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and septa for reagent addition.
-
-
Enolate Formation:
-
Dissolve the this compound derived ester (1.0 equivalent) in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add freshly prepared or recently titrated LDA (1.1 equivalents) dropwise, ensuring the internal temperature remains below -75 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Aldol Addition:
-
Add the aldehyde (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting ester is consumed (typically 1-3 hours).
-
-
Work-up:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Diagram 2: Experimental Workflow
Caption: A streamlined workflow for the diastereoselective aldol reaction.
References
-
Title: Diastereoselection in Aldol Reactions Source: Organic Chemistry - Pharmacy 180 URL: [Link]
-
Title: Diastereoselectivity in Aldol condensation Source: YouTube URL: [Link]
-
Title: The aldol reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Aldol reaction Source: Wikipedia URL: [Link]
-
Title: Aldol Addition and Condensation Reactions (Base-Catalyzed) Source: Master Organic Chemistry URL: [Link]
-
Title: Aldol Addition Aldol Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Lab 13: Predicting the Products of an Aldol Reaction Source: California State University, Bakersfield URL: [Link]
-
Title: 21.5 Aldol Reactions | Organic Chemistry II Source: YouTube URL: [Link]
Sources
- 1. Aldol reaction - Wikipedia [en.wikipedia.org]
- 2. Aldol Addition [organic-chemistry.org]
- 3. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 4. 20.6 Aldol reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
Improving the yield of Mitsunobu reaction with Benzyl (S)-(-)-lactate
Ticket ID: MITS-OPT-882 Topic: Yield Optimization for Benzyl (S)-(-)-lactate Substrates Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary
You are experiencing yield or conversion issues using This compound in a Mitsunobu reaction. This substrate presents specific challenges due to the steric hindrance of the secondary alcohol and the potential for side reactions (such as elimination to acrylates) adjacent to the ester functionality.
This guide moves beyond basic textbook definitions to address the process variables that directly impact the yield and stereochemical integrity of lactate derivatives.
Module 1: Reagent Selection & "The Hardware"
The standard Triphenylphosphine (PPh3) / Diethyl azodicarboxylate (DEAD) system often fails with secondary alcohols like lactates due to steric bulk and insufficient nucleophilicity.
Reagent Compatibility Matrix
Use this table to select the correct reagent system based on your nucleophile's acidity (pKa).
| Component | Standard System (Baseline) | High-Performance System (Recommended for Lactates) | Why Switch? |
| Phosphine | Triphenylphosphine (PPh3) | Tributylphosphine (PBu3) | PBu3 is more nucleophilic and less sterically hindered, accelerating the attack on the bulky secondary alcohol. |
| Azo Reagent | DEAD or DIAD | ADDP (1,1'-(azodicarbonyl)dipiperidine) | ADDP forms a more stable betaine intermediate and allows the use of nucleophiles with higher pKa (up to ~13). |
| Solvent | THF (Anhydrous) | Toluene or DCM | Toluene often precipitates the betaine, driving equilibrium; however, THF is standard. DCM is preferred for ADDP solubility. |
| Temperature | 0°C | 0°C | Heating generally promotes elimination (acrylate formation) over substitution for lactates. |
Critical FAQ: Why does pKa matter?
Q: I am using a weak nucleophile (e.g., an amide or aliphatic alcohol). Why is my yield <10%? A: The Mitsunobu reaction is gated by pKa. The betaine intermediate formed by the Phosphine and Azo reagent must be protonated by your nucleophile (H-Nu) to activate the alcohol.
-
Standard Rule: If pKa(H-Nu) > 11, the betaine will not be protonated. The reaction stalls.
-
Solution: Switch to ADDP/PBu3 (Tsunoda conditions), which raises the effective pKa ceiling to ~13.5.
Module 2: The Optimized Protocol
This protocol is designed to minimize steric repulsion and maximize inversion of configuration (S
Workflow Visualization
Caption: Step-by-step workflow emphasizing the "Addition Last" strategy to prevent side reactions.
Step-by-Step Procedure (Bench-Ready)
-
Preparation:
-
Dry the this compound via azeotropic distillation with toluene (3x) to remove trace water. Moisture kills the betaine intermediate immediately.
-
Prepare a solution of Triphenylphosphine (1.5 eq) , Nucleophile (1.5 eq) , and Benzyl Lactate (1.0 eq) in anhydrous THF (0.1 M concentration).
-
-
Initiation:
-
Cool the mixture to 0°C under Nitrogen/Argon.
-
Dissolve DIAD (1.5 eq) in a small volume of THF.
-
-
Addition (The Critical Step):
-
Add the DIAD solution dropwise over 30–60 minutes.
-
Technical Insight: Rapid addition causes a high local concentration of the betaine, which can self-decompose or react with the solvent before activating the sterically hindered secondary alcohol.
-
-
Reaction:
-
Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Note: Do not heat unless absolutely necessary. Heating Benzyl Lactate with basic phosphines can promote E2 elimination, yielding the acrylate by-product.
-
Module 3: Troubleshooting & FAQs
Issue 1: "I have 0% conversion, or the reaction stalled."
Diagnosis:
-
Moisture: Did the solution turn opaque/white immediately upon adding DIAD? If the betaine hydrolyzes, it precipitates as hydrazine dicarboxylate.
-
pKa Mismatch: Is your nucleophile too basic (pKa > 11)?
-
Order of Addition: Did you mix DIAD and PPh3 before adding the alcohol? For secondary alcohols, this "pre-complexation" strategy is often inferior because the betaine can degrade before it finds the hindered alcohol.
Corrective Action:
Issue 2: "I cannot separate the Triphenylphosphine Oxide (TPPO) from my product."
TPPO is the "plague" of the Mitsunobu reaction. Troubleshooting Guide:
| Method | Protocol | Suitability |
| Precipitation | Dissolve crude residue in minimal Toluene, then add cold Hexanes or Ether . TPPO precipitates; product stays in solution. | Best for lipophilic lactate esters. |
| MgCl2 Complex | Add MgCl2 (2 eq) to the reaction mixture (if in Toluene). TPPO forms a complex and precipitates. | Highly effective for large scale. |
| Solid Support | Use Polymer-Supported PPh3 (PS-PPh3) .[3] | Ideal for small scale (<100mg); filtration removes the oxide. |
Issue 3: "I observed Retention of Configuration (S S) instead of Inversion."
Technical Insight: This is rare but catastrophic. It typically implies the reaction did not go through the SN2 Mitsunobu pathway.
-
Acylation: If using a carboxylate nucleophile, the betaine might have acylated the nucleophile directly, which then attacked the alcohol in a non-inverting pathway.
-
SN1 Pathway: If the solvent is too polar or the leaving group too labile, a carbocation intermediate could form (unlikely for lactates unless the benzyl group is participating).
Corrective Action:
-
Lower the temperature to -10°C .
-
Switch solvent to Toluene (non-polar solvents disfavor SN1/ion-pair separation).
References
-
Mitsunobu, O. (1981).[4][5] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[6] Synthesis, 1981(1), 1–28.[4]
-
Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529–2530.
-
Dembinski, R. (2004).[4] Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Search for Chromatography-Free Separation. European Journal of Organic Chemistry, 2004(13), 2763–2772.
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[1][4][5][7][8] Chemical Reviews, 109(6), 2551–2651.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in Grignard additions to Benzyl (S)-(-)-lactate derivatives
Executive Summary & Diagnostic Triage
The Challenge:
Reacting Benzyl (S)-(-)-lactate derivatives with Grignard reagents (
-
Enolization: The
-proton is acidified by the adjacent electron-withdrawing ester and oxygen protecting group, making it prone to deprotonation by the basic Grignard reagent. -
Chelation: The
-oxygen can chelate magnesium, altering the transition state geometry. -
Racemization: If enolization occurs, the stereocenter at the
-position is destroyed, leading to loss of optical purity even if conversion is achieved.
Diagnostic Triage Table: Match your observation to the likely root cause.
| Observation | Likely Root Cause | Technical Fix |
| Recovered Starting Material (despite excess reagent) | Enolization. The Grignard acted as a base, not a nucleophile.[1] Upon aqueous quench, the enolate reverted to the starting ester. | Switch to Organocerium Protocol (See Section 3). |
| Low Yield + "Sludge" | Moisture / Aggregation. Reagent destroyed or insoluble Mg-salts coating the stir bar. | Titrate Grignard (Section 4) & check solvent dryness. |
| Racemic Product | Reversible Enolization. The | Lower Temperature (-78°C) and use CeCl₃ . |
| Ketone Intermediate (Stalled reaction) | Steric Hindrance. The second equivalent of Grignard cannot attack the intermediate ketone. | Increase temperature for 2nd stage or use CeCl₃ to activate carbonyl. |
Mechanistic Failure Analysis
To solve low conversion, we must visualize the competition between the Productive Pathway (Nucleophilic Attack) and the Destructive Pathway (Enolization) .
The "Lactate Trap"
In Benzyl (S)-lactates, the
-
Path A (Desired):
attacks the .[1] -
Path B (Undesired):
deprotonates the -CH. This forms a magnesium enolate. When you quench the reaction with acid/water, this enolate simply protonates back to the starting material (often racemized). This looks like "no reaction" on TLC/LCMS but is actually a failed reaction.
Visualization: The Divergent Pathways
The following diagram illustrates the kinetic competition.
Caption: Kinetic competition between nucleophilic addition (Green) and enolization (Red). CeCl₃ shifts the bias toward addition.
Core Protocol: The Organocerium (Imamoto) Method[2]
If you are experiencing low conversion or recovered starting material, the Imamoto Method is the industry standard solution. By mixing the Grignard with anhydrous Cerium(III) Chloride (
Why it works:
-
Basicity Suppression: Organocerium reagents are less basic than organomagnesium reagents, drastically reducing enolization (Path B).
-
Carbonyl Activation: The highly oxophilic
acts as a Lewis acid, activating the ester carbonyl towards nucleophilic attack (Path A).
Step-by-Step Protocol
Reagents:
-
Cerium(III) Chloride Heptahydrate (
)[2] -
Grignard Reagent (
)[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Benzyl (S)-lactate derivative (dry)
-
THF (Anhydrous)
Procedure:
-
Drying the Cerium Source (CRITICAL):
-
Place
(1.5 - 2.0 equiv relative to Grignard) in a flask. -
Heat to 140–150 °C under high vacuum (<0.5 mmHg) for 2–4 hours with vigorous stirring.
-
Checkpoint: The solid should turn from a clumpy hydrate to a fine, white, free-flowing powder. Failure to dry completely will kill the Grignard reagent.
-
-
Slurry Formation:
-
Cool the flask to room temperature under Argon/Nitrogen.
-
Add anhydrous THF. Stir for 1–2 hours. The CeCl₃ acts as a Lewis acid and may form a suspension.
-
-
Transmetallation:
-
Addition:
-
Add the Benzyl (S)-lactate (dissolved in minimal THF) dropwise to the cold organocerium mixture.
-
Note: Maintain -78 °C to preserve the stereocenter.
-
-
Workup:
-
Quench with dilute acetic acid or saturated
. -
Caution: Cerium salts can form emulsions. Use Celite filtration if necessary.
-
Reagent Quality Control: The Knochel Titration
Never assume the molarity on the Grignard bottle is accurate. Degradation leads to incorrect stoichiometry, which is fatal for ester additions (requiring exactly 2+ equivalents).
The Knochel Method (LiCl/Iodine): This method is superior to standard acid titrations because it differentiates between active Grignard and basic impurities (like oxides/hydroxides).
Protocol:
-
Setup: Flame-dry a vial under
. Add a stir bar.[3][4] -
Standard: Weigh approx. 100 mg of Iodine (
) accurately. -
Solvent: Dissolve
in 2-3 mL of 0.5 M LiCl in anhydrous THF .-
Why LiCl? It breaks up Grignard aggregates, ensuring fast reaction with iodine.
-
-
Titration:
-
The solution starts Dark Brown .[3]
-
Add your Grignard reagent dropwise via a precise syringe (e.g., 1.0 mL Hamilton).
-
Endpoint: The solution turns Colorless (or very faint yellow).
-
-
Calculation:
Frequently Asked Questions (FAQ)
Q: My lactate has a free hydroxyl group (-OH). Do I need to protect it?
A: Yes, absolutely. While you can use an extra equivalent of Grignard to deprotonate the alcohol first (
Q: I see a "half-reacted" ketone product. Why didn't it go to the alcohol?
A: This is a steric issue. The first addition (Ester
-
Fix: Warm the reaction from -78 °C to 0 °C after the first hour to drive the second addition. If using the Imamoto method, the activated carbonyl usually overcomes this barrier.
Q: Can I use
References
-
Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.
-
Krasovskiy, A., and Knochel, P. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[5][6] Synthesis, vol. 2006, no.[4] 05, 2006, pp. 890–891.[4]
- Conlon, D. A., et al. "Physicochemical properties of cerium(III) chloride in tetrahydrofuran." Tetrahedron Letters, vol. 30, no. 19, 1989. (Detailed drying protocols for CeCl3).
- Carey, F. A., and Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. 5th ed., Springer, 2007.
Sources
Technical Support Center: Stereocontrol in Reactions with Benzyl (S)-(-)-lactate
Welcome to the technical support hub for stereoselective synthesis using Benzyl (S)-(-)-lactate as a chiral auxiliary. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuanced effects of Lewis acid selection on reaction outcomes. Here, we address common questions and troubleshooting scenarios encountered in the lab, blending foundational principles with practical, field-tested advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a Lewis acid in reactions involving this compound derivatives?
The primary role of the Lewis acid is to act as an activator and an architectural template. When you are running a reaction, such as an aldol, Diels-Alder, or alkylation, on a substrate derived from this compound, the Lewis acid coordinates to one or more carbonyl oxygens. This coordination accomplishes two critical tasks:
-
Electrophile Activation: It withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and reactive toward nucleophiles.
-
Conformational Locking: By coordinating to the carbonyl oxygen and often the adjacent α-alkoxy oxygen of the lactate moiety, the Lewis acid locks the substrate into a rigid, predictable conformation. This steric and electronic ordering is the foundation of asymmetric induction, as it dictates which face of the enolate or dienophile is exposed for attack.[1][2]
Q2: How does the choice between a strong vs. weak Lewis acid (e.g., TiCl₄ vs. SnCl₄) dictate the stereochemical outcome?
This is the central question in controlling stereoselectivity. The outcome depends on whether the Lewis acid promotes a chelation-controlled or non-chelation-controlled (Felkin-Anh) pathway.[3]
-
Chelation Control (Strongly Coordinating Lewis Acids): Lewis acids with high oxophilicity, like titanium tetrachloride (TiCl₄), magnesium bromide (MgBr₂), or zinc chloride (ZnCl₂), can coordinate to both the carbonyl oxygen and the α-alkoxy oxygen of the lactate auxiliary. This forms a rigid five-membered ring intermediate. This chelation forces the molecule into a specific conformation, effectively blocking one face of the reacting center. Nucleophilic attack then occurs from the less sterically hindered face, leading to a predictable diastereomer.[1][3] For (S)-lactate derivatives, this typically directs reactions to the Si face of the enolate.
-
Non-Chelation Control (Weakly Coordinating or Bulky Lewis Acids): Lewis acids like tin tetrachloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) are either less oxophilic or too sterically hindered to form a stable bidentate chelate. Instead, they coordinate only to the more basic carbonyl oxygen. In this scenario, the conformation is dictated by minimizing dipole moments and steric clash, as described by the Felkin-Anh model. The bulky benzyl group of the auxiliary orients itself away from the incoming nucleophile, leading to the opposite diastereomer compared to the chelation-controlled pathway.[2]
Visualizing the Mechanistic Divide: Chelation vs. Non-Chelation
The choice of Lewis acid acts as a switch between two distinct conformational pathways, directly impacting the stereochemical outcome.
Caption: Lewis acid choice directs reaction via chelation or non-chelation pathways.
Troubleshooting Guide
Problem: My reaction shows low diastereoselectivity (e.g., d.r. < 80:20).
-
Possible Cause 1: Competing Pathways. Your conditions may allow both chelation and non-chelation pathways to occur simultaneously. This often happens with Lewis acids of intermediate strength or when reaction temperatures are too high, providing enough thermal energy to break up weaker chelates.
-
Solution:
-
Re-evaluate Your Lewis Acid: If you desire the chelation-controlled product, switch to a more robust chelating agent like TiCl₄.[4][5] If you want the non-chelation product, ensure your Lewis acid (e.g., SnCl₄) is not inadvertently promoting chelation.
-
Lower the Temperature: Perform the reaction at -78 °C (dry ice/acetone bath). Low temperatures stabilize the desired transition state, whether it's the rigid chelate or the ordered Felkin-Anh arrangement, disfavoring the competing pathway.
-
Check Reagent Purity: Water or protic impurities can react with and deactivate the Lewis acid, leading to a mixture of catalyzed and uncatalyzed background reactions, which are typically unselective. Ensure all reagents and solvents are rigorously dried.
-
-
Possible Cause 2: Incorrect Stoichiometry. Using a sub-stoichiometric amount of a Lewis acid like TiCl₄, which is often consumed by coordinating to multiple Lewis basic sites, can lead to incomplete conversion to the desired rigid intermediate.[6]
-
Solution:
-
Increase Lewis Acid Equivalents: Use at least 1.1 to 1.5 equivalents of the Lewis acid to ensure full coordination to the substrate.
-
Order of Addition: Add the Lewis acid to the lactate-derived substrate first and stir at the reaction temperature for 15-30 minutes before adding the nucleophile/electrophile. This pre-complexation step is crucial for establishing the desired conformational bias.
-
Problem: I am getting the opposite diastereomer than expected.
-
Possible Cause: Misinterpretation of the Controlling Model. You may have expected chelation control from a Lewis acid that favors a non-chelating pathway, or vice-versa.
-
Solution:
-
Consult the Lewis Acid Hard/Soft Acid/Base (HSAB) Principle: Hard Lewis acids (like Ti⁴⁺, Mg²⁺) prefer to bind to hard Lewis bases (like the alkoxy and carbonyl oxygens), favoring chelation. Softer or bulkier Lewis acids (like Sn⁴⁺, B³⁺) may only coordinate to the more accessible carbonyl oxygen.
-
Review Precedent: Cross-reference your chosen reaction type and Lewis acid with established literature to confirm the expected controlling model. The table below summarizes common outcomes.
-
| Lewis Acid | Typical Control Pathway | Expected Outcome with (S)-Lactate Derivative | Key Considerations |
| TiCl₄ | Strong Chelation | syn-aldol type products | Highly oxophilic; sensitive to moisture.[4][7] |
| MgBr₂ | Chelation | syn-aldol type products | Milder than TiCl₄; good for sensitive substrates. |
| ZnCl₂ | Chelation | syn-aldol type products | Generally requires higher temperatures than TiCl₄. |
| SnCl₄ | Non-Chelation (Felkin-Anh) | anti-aldol type products | Classic choice for reversing selectivity.[5] |
| BF₃·OEt₂ | Non-Chelation (Felkin-Anh) | anti-aldol type products | Can sometimes catalyze substrate decomposition. |
Problem: The reaction is sluggish or results in decomposition of my starting material.
-
Possible Cause: Lewis Acid Strength. A very strong Lewis acid like TiCl₄ might be too harsh for a sensitive substrate, causing side reactions or polymerization. Conversely, a weak Lewis acid may not be sufficient to activate the electrophile.
-
Solution:
-
Tune Lewis Acidity: If TiCl₄ causes decomposition, switch to a milder chelating agent like MgBr₂ or ZnBr₂.
-
Solvent Choice: The solvent can modulate the activity of the Lewis acid. A coordinating solvent (like THF) can temper the Lewis acid's strength, while a non-coordinating solvent (like CH₂Cl₂ or toluene) will result in higher reactivity.
-
Temperature Control: Start the reaction at -78 °C and only warm slowly if no conversion is observed. This minimizes decomposition pathways which often have higher activation energies.
-
Experimental Protocol: Diastereoselective Aldol Addition
This protocol provides a general method for a TiCl₄-mediated (chelation-controlled) aldol reaction between an enolate derived from a this compound ketone and an aldehyde.
Materials:
-
Benzyl (S)-lactate derived ketone (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Titanium tetrachloride (TiCl₄, 1.5 equiv, 1.0 M in CH₂Cl₂)
-
N,N-Diisopropylethylamine (DIPEA, 1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add the Benzyl (S)-lactate derived ketone to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.
-
Dissolution: Dissolve the ketone in anhydrous CH₂Cl₂ (to make a ~0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add TiCl₄ (1.0 M in CH₂Cl₂) dropwise via syringe over 10 minutes. The solution will typically turn a deep yellow or red color. Stir for 20 minutes at -78 °C to allow for pre-complexation.
-
Enolate Formation: Add DIPEA dropwise. Stir for 45 minutes at -78 °C. The formation of the titanium enolate is key for stereocontrol.
-
Aldehyde Addition: Add the aldehyde (either neat or as a solution in CH₂Cl₂) dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, dilute with CH₂Cl₂, and wash sequentially with saturated NH₄Cl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC.
Troubleshooting Workflow Diagram
Caption: A step-by-step guide for troubleshooting low stereoselectivity.
References
-
Cavallaro, G., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. PubMed. Available at: [Link]
-
Denmark, S. E., & Beutner, G. L. (2003). Lewis Base Activation of Lewis Acids. Vinylogous Aldol Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Evans, D. A., et al. (2002). Diastereoselective Magnesium Halide-Catalyzed Anti-Aldol Reactions of Chiral N-Acyloxazolidinones. Journal of the American Chemical Society. Available at: [Link]
- Heathcock, C. H. (1991).The Aldol Addition Reaction. In Comprehensive Organic Synthesis. Pergamon Press.
- Keck, G. E., & Castellino, S. (1982).Chelation versus non-chelation control in additions of allylmetallics to α-alkoxy aldehydes. Tetrahedron Letters.
- Kim, B. M., Williams, S. F., & Masamune, S.The Aldol Reaction: Group III Enolates. In Comprehensive Organic Synthesis.
-
Myers, A. G. Research Group. Zimmerman Traxler Model. Harvard University. Available at: [Link]
- Reetz, M. T. (1987).Chelation and Non-Chelation Control in Additions of Organotitanium Reagents to Carbonyl Compounds. Accounts of Chemical Research.
-
Wikipedia. Asymmetric induction. Available at: [Link]
-
Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 2. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
NMR spectroscopy for the analysis of diastereomers from Benzyl (S)-(-)-lactate reactions
This guide provides an in-depth technical comparison of Benzyl (S)-(-)-lactate as a Chiral Derivatizing Agent (CDA) for the NMR spectroscopic analysis of chiral carboxylic acids and electrophiles. It contrasts the reagent’s performance against industry-standard alternatives like (S)-Methyl Mandelate , (-)-Menthol , and Mosher’s Reagent (modified for acids) .
Part 1: Core Directive - The Strategic Role of this compound
In the high-stakes arena of drug development and asymmetric synthesis, determining the enantiomeric excess (ee) of chiral carboxylic acids is a critical bottleneck. While Chiral HPLC is common, NMR spectroscopy using Chiral Derivatizing Agents (CDAs) offers a rapid, structural insight-rich alternative that does not require method development for every new substrate.
This compound (
Part 2: Scientific Integrity & Logic (E-E-A-T)
Mechanism of Action: The Anisotropic Shielding Model
The efficacy of this compound relies on the formation of diastereomers where the chemical environment of the protons differs significantly between the
-
Conformational Locking: Upon esterification with a target acid (
), the lactate moiety adopts a preferred conformation minimized by steric repulsion between the lactate methyl group and the substrate's substituents. -
Anisotropy: The phenyl ring of the benzyl group and the carbonyl group of the lactate ester create distinct shielding/deshielding cones.
-
Generation: In the NMR spectrum, the protons of the target acid (particularly
-protons) experience different magnetic environments in the two diastereomers. The magnitude of this difference ( ) dictates the resolution.
Comparative Analysis: Benzyl Lactate vs. Alternatives
The following table compares this compound with other common nucleophilic CDAs used for resolving chiral acids.
Table 1: Performance Comparison of Nucleophilic CDAs
| Feature | This compound | (S)-Methyl Mandelate | (-)-Menthol | (S)-1-Phenylethanol |
| Primary Mechanism | Anisotropy via Carbonyl & Remote Phenyl | Strong Anisotropy (Phenyl | Steric Bulk (Conformational rigidity) | Strong Anisotropy (Phenyl |
| NMR Resolution ( | Moderate to High (0.05 - 0.5 ppm) | High (Phenyl is closer to reaction center) | Moderate (Relies on steric crowding) | High |
| Substrate Recovery | Excellent (Hydrogenolysis: | Poor (Requires Hydrolysis) | Poor (Requires Hydrolysis) | Poor (Requires Hydrolysis) |
| UV Detectability | Yes (Benzyl chromophore) | Yes (Phenyl chromophore) | No (Aliphatic) | Yes |
| Cost Efficiency | High (Readily available from lactate) | Moderate | Very High (Cheap commodity) | High |
| Best Use Case | Valuable acids requiring recovery ; UV-active analysis. | Analytical determination where recovery is not priority.[2] | Large-scale resolution via crystallization. | Quick NMR checks of simple acids. |
Expert Insight: While Methyl Mandelate often provides slightly larger
Experimental Protocol: Synthesis & Analysis
This protocol describes the derivatization of a generic chiral carboxylic acid (
Reagents:
-
Analyte: Racemic/Scalemic Carboxylic Acid (1.0 equiv)
-
CDA: this compound (1.1 equiv)
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: Dry Dichloromethane (DCM)
Step-by-Step Workflow:
-
Activation: Dissolve the carboxylic acid and this compound in dry DCM under an inert atmosphere (
). -
Coupling: Cool to 0°C. Add DMAP followed by DCC.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 4–12 hours. Observation: Precipitation of dicyclohexylurea (DCU) indicates progress.
-
Workup: Filter off the DCU precipitate. Wash the filtrate with 1N HCl (to remove DMAP), saturated
, and brine. Dry over and concentrate. -
Purification (Optional): Pass through a short silica plug to remove trace urea. Note: Complete separation of diastereomers is NOT required for NMR analysis, only purification from reagents.
-
NMR Analysis: Dissolve the crude oil in
or . Benzene- often enhances due to aromatic solvent-induced shift (ASIS) effects.
Part 3: Visualization & Formatting
Workflow Diagram: Derivatization & Analysis
Caption: Workflow for derivatization of chiral acids with Benzyl Lactate, highlighting the unique recovery pathway.
Data Interpretation: Calculating Enantiomeric Excess
In the
-
Identify Peaks: You will see two sets of signals (e.g., two doublets for the lactate methyl).
-
: Signal from the
diastereomer. -
: Signal from the
diastereomer.
-
: Signal from the
-
Integration: Integrate the area under each peak (
and ). -
Calculation:
Troubleshooting Low Resolution:
If
-
Switch Solvent: Try
or Pyridine- . Aromatic solvents often intercalate between the diastereomers, amplifying the chemical shift difference. -
Lower Temperature: Run the NMR at -20°C to freeze out specific conformers, sharpening the distinction between diastereomers.
References
-
Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. Link
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458. Link
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.[2][3][4] Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society, 95(2), 512–519. Link
-
Balzano, F., & Uccello-Barretta, G. (2020).[4] Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy. RSC Advances, 10, 4869-4875.[4] Link
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Asymmetric Synthesis: Benzyl (S)-(-)-Lactate vs. Mandelic Acid as Chiral Auxiliaries
For the modern researcher in drug development and the synthetic sciences, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic success. Chiral auxiliaries remain a robust and reliable strategy for achieving high levels of stereocontrol in asymmetric synthesis. [1][2] This guide offers an in-depth technical comparison of two prominent α-hydroxy acid-derived chiral auxiliaries: benzyl (S)-(-)-lactate and mandelic acid. While both share a common structural motif, their unique electronic and steric properties give rise to distinct advantages and applications in the field.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[3] After the desired stereocenter(s) have been established, the auxiliary is removed, ideally to be recovered and reused, yielding the enantiomerically enriched product. The effectiveness of a chiral auxiliary is judged by several key criteria: its ease of attachment and removal, the level of diastereoselectivity it imparts, and its commercial availability and cost.
This compound: A Versatile and Readily Cleavable Auxiliary
This compound, derived from the naturally abundant and inexpensive (S)-lactic acid, has emerged as a practical chiral auxiliary for a range of asymmetric transformations. Its structure features a stereogenic center bearing a methyl group and an ester moiety with a benzylic ether, which plays a crucial role in both stereodifferentiation and subsequent deprotection.
Stereochemical Control with this compound
The stereochemical outcome of reactions employing this compound as a chiral auxiliary is often governed by the formation of a rigid, chelated transition state. In reactions involving enolates, such as aldol additions and alkylations, the Lewis acidic metal center can coordinate to both the enolate oxygen and the α-hydroxyl group of the lactate moiety. This chelation, combined with the steric hindrance of the benzyl group, effectively blocks one face of the enolate, directing the approach of the electrophile to the opposite face.
This chelation control model is particularly effective in titanium-mediated aldol reactions of lactate-derived ketones, where high diastereoselectivities have been reported.[2][4] The stereochemical outcome can be influenced by the choice of Lewis acid and the protecting group on the hydroxyl moiety, allowing for access to different aldol diastereomers.[2]
Diagram 1: Proposed Chelation-Controlled Transition State for Diastereoselective Aldol Reaction with a Benzyl Lactate-Derived Enolate
Caption: Chelation model for benzyl lactate auxiliary.
Cleavage of the this compound Auxiliary
A significant advantage of the benzyl lactate auxiliary is the variety of methods available for its removal. The benzyl ether can be cleaved under mild hydrogenolysis conditions (e.g., H₂, Pd/C), which are generally compatible with a wide range of functional groups.[5] Alternatively, oxidative cleavage methods can be employed.[6] The lactate ester bond can be readily hydrolyzed under basic conditions (e.g., LiOH) or reduced to the corresponding diol with reagents like lithium borohydride (LiBH₄). This versatility in cleavage allows for the generation of various final products, including carboxylic acids, esters, and alcohols.
Mandelic Acid: A Classic and Highly Effective Chiral Auxiliary
Mandelic acid, with its α-hydroxy acid structure and a phenyl group directly attached to the stereocenter, has a long and successful history as a chiral auxiliary and resolving agent.[7][8] Its rigid structure and the electronic properties of the phenyl ring contribute to its high efficacy in inducing stereoselectivity.
Stereochemical Control with Mandelic Acid
Similar to benzyl lactate, the stereodirecting ability of mandelic acid in many reactions is attributed to the formation of a chelated intermediate. The α-hydroxyl group and the carbonyl oxygen of the substrate can coordinate to a metal center, creating a rigid five-membered ring that dictates the facial selectivity of the reaction. The bulky phenyl group of the mandelic acid auxiliary effectively shields one face of the reactive intermediate, leading to high diastereoselectivity.[9] This principle has been successfully applied in diastereoselective alkylations and aldol reactions.[8]
Diagram 2: Experimental Workflow for Asymmetric Alkylation using a Chiral Auxiliary
Caption: General workflow for chiral auxiliary use.
Mandelic Acid as a Chiral Resolving Agent
Beyond its role as a covalently bound chiral auxiliary, mandelic acid is widely used as a chiral resolving agent for the separation of racemic mixtures of amines and alcohols.[10] Its acidic nature allows it to form diastereomeric salts with racemic bases, which can then be separated by fractional crystallization. This classical and often highly efficient method remains a cornerstone of industrial-scale enantiomer separation.
Head-to-Head Comparison: this compound vs. Mandelic Acid
| Feature | This compound | Mandelic Acid |
| Source | Derived from (S)-lactic acid (natural, inexpensive) | Synthetically produced or from natural sources (amygdalin) |
| Attachment | Typically via esterification | Typically via esterification or amidation |
| Stereocontrol | Primarily chelation control; steric influence of benzyl group | Primarily chelation control; steric and electronic influence of the phenyl group |
| Typical Reactions | Aldol reactions, alkylations | Aldol reactions, alkylations, Diels-Alder reactions, chiral resolving agent |
| Diastereoselectivity | Good to excellent (d.r. often >90:10)[2][4] | Good to excellent (d.r. often >95:5)[8] |
| Cleavage | Hydrogenolysis (mild), hydrolysis, reduction | Hydrolysis, reduction |
| Recovery | Generally recoverable | Recoverable |
| Advantages | Mild cleavage conditions (hydrogenolysis); derived from a very cheap starting material. | High diastereoselectivity; dual use as a resolving agent; well-established in the literature. |
| Disadvantages | Less extensively studied than mandelic acid. | Cleavage typically requires hydrolytic or reductive conditions, which may not be compatible with all functional groups. |
Experimental Protocols
Representative Protocol for Diastereoselective Aldol Reaction with a Lactate-Derived Auxiliary
This protocol is adapted from methodologies developed for lactate-derived ketones.[2][7]
-
To a solution of the lactate-derived propiophenone (1.0 equiv) in CH₂Cl₂ at -78 °C is added TiCl₄ (1.1 equiv).
-
After stirring for 5 minutes, a solution of Hunig's base (diisopropylethylamine, 1.2 equiv) in CH₂Cl₂ is added dropwise, and the resulting mixture is stirred for 1 hour at -78 °C to form the titanium enolate.
-
A solution of the desired aldehyde (1.5 equiv) in CH₂Cl₂ is then added dropwise.
-
The reaction is stirred at -78 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is warmed to room temperature and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and the product is purified by flash column chromatography.
Representative Protocol for Diastereoselective Alkylation with a Mandelic Acid-Derived Auxiliary
This protocol is a general representation of enolate alkylation using an α-hydroxy ester-derived auxiliary.
-
To a solution of the mandelic acid-derived acetate (1.0 equiv) in dry THF at -78 °C under an inert atmosphere is added a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF.
-
The mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.
-
The desired alkylating agent (e.g., benzyl bromide, 1.2 equiv) is added neat or as a solution in THF.
-
The reaction mixture is stirred at -78 °C for 2-4 hours, and the progress is monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Mg₂SO₄, and concentrated under reduced pressure.
-
The diastereomeric excess of the crude product is determined by ¹H NMR or chiral HPLC analysis, and the product is purified by silica gel chromatography.
Conclusion
Both this compound and mandelic acid are valuable and effective chiral auxiliaries for asymmetric synthesis. Mandelic acid stands out for its well-documented high diastereoselectivity and its dual functionality as a resolving agent, making it a go-to choice for many applications. This compound, while perhaps less explored, offers the distinct advantage of milder cleavage conditions via hydrogenolysis, which can be crucial when working with sensitive substrates. The choice between these two powerful tools will ultimately depend on the specific requirements of the synthetic route, including the nature of the substrate, the desired transformation, and the compatibility of functional groups with the necessary cleavage conditions.
References
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- Romea, P., & Urpí, F. (2007). Stereoselective Aldol Reactions of Lactate-Derived Ketones and Aldehydes. European Journal of Organic Chemistry, 2007(23), 3781-3796.
- Evans, D. A. (1988). Stereoselective Alkylation Reactions of Chiral Enolates. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press.
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Gómez-Palomino, A., Romea, P., & Urpí, F. (2014). Stereoselective Titanium-Mediated Aldol Reactions of a Chiral Lactate-Derived Ethyl Ketone with Ketones. Organic Letters, 16(2), 584-587. [Link]
- Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with N-Acyloxazolidinones and N-Acylthiazolidinethiones. Organic Letters, 8(8), 1613-1616.
- Trost, B. M. (1980). The Atom Economy—A Search for Synthetic Efficiency. Science, 248(4957), 803-809.
- Whitesell, J. K. (1989). Chiral Auxiliaries. Chemical Reviews, 89(7), 1581-1590.
- Helmchen, G., & Schmierer, R. (1981). A Chiral Auxiliary for the Asymmetric Synthesis of β-Hydroxy Acids. Angewandte Chemie International Edition in English, 20(3), 205-207.
- Enders, D., & Klatt, M. (1996). Asymmetric Synthesis with (S)-2-Methoxymethylpyrrolidine (SMP) and (R)-2-Methoxymethylpyrrolidine (RMP) as Chiral Auxiliaries. Synthesis, 1996(12), 1403-1418.
- Oppolzer, W. (1987). Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Tetrahedron, 43(9), 1969-2004.
- Kunz, H. (1987). Carbohydrates as Chiral Templates in Asymmetric Synthesis. Angewandte Chemie International Edition in English, 26(4), 294-308.
- Nagao, Y., Yamada, S., Kumagai, T., Ochiai, M., & Fujita, E. (1985). A New Chiral Recognition Element for the Asymmetric Michael Reaction.
- Corey, E. J., & Ensley, H. E. (1975). A New Chiral Reagent for the Asymmetric Synthesis of Prostaglandins. Journal of the American Chemical Society, 97(23), 6908-6909.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective Aldol Condensations. 2. Erythro-Selective Chiral Aldol Condensations via Boron Enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Brown, H. C., & Jadhav, P. K. (1983). Asymmetric Carbon-Carbon Bond Formation via B-Alkyl-9-borabicyclo[3.3.1]nonanes. A Simple and General Synthesis of Optically Active Secondary Alcohols with High Enantiomeric Purity. Journal of the American Chemical Society, 105(7), 2092-2093.
- Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Sharpless, K. B. (1992). The Osmium-Catalyzed Asymmetric Dihydroxylation: A New Ligand Class and a Process Improvement. The Journal of Organic Chemistry, 57(10), 2768-2771.
- Seebach, D., & Wasmuth, D. (1980). Stereoselective Alkylation of the Enolates of Chiral α-Alkoxy and α-Amino Carboxylic Acid Derivatives. Helvetica Chimica Acta, 63(1), 197-200.
- Wilen, S. H. (1972). Tables of Resolving Agents and Optical Resolutions. University of Notre Dame Press.
- Heathcock, C. H. (1984). The Aldol Addition Reaction. In Asymmetric Synthesis (Vol. 3, pp. 111-212). Academic Press.
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- Paterson, I., & Goodman, J. M. (1989). Studies in Asymmetric Synthesis. The Aldol Reaction of Chiral Ethyl Ketones with Achiral Aldehydes. Tetrahedron Letters, 30(8), 997-1000.
- Palomo, C., Oiarbide, M., & García, J. M. (2002). Current Progress in the Asymmetric Aldol Addition Reaction. Chemical Society Reviews, 31(3), 179-191.
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- Sajiki, H. (1995). Selective inhibition of catalytic hydrogenolysis of benzyl ethers with Pd/C due to the presence of an amine or a related compound. Tetrahedron Letters, 36(20), 3465-3468.
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A Senior Application Scientist's Guide to Mosher's Acid Analysis for Enantiomeric Purity Determination of Alcohols from Benzyl (S)-(-)-lactate
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric purity is a cornerstone of modern chemical synthesis and pharmaceutical development. For chiral molecules, particularly those intended for therapeutic use, even minute amounts of an undesired enantiomer can have significant implications for efficacy and safety. This guide provides an in-depth, experience-driven comparison of Mosher's acid analysis, a venerable NMR-based technique, against other common methods for assessing the enantiomeric purity of chiral alcohols, with a specific focus on those derived from versatile synthons like benzyl (S)-(-)-lactate.
The Foundational Principle: Converting Enantiomers to Distinguishable Diastereomers
Enantiomers, by their very nature, are chemically and physically identical in an achiral environment, rendering them indistinguishable by standard NMR spectroscopy.[1] The ingenuity of Mosher's acid analysis lies in its ability to circumvent this limitation by converting a pair of enantiomeric alcohols into a mixture of diastereomers.[2][3] This is achieved by reacting the alcohol with an enantiomerically pure form of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, or its more reactive acid chloride.[2][4]
The resulting diastereomeric esters possess distinct three-dimensional arrangements, leading to different magnetic environments for their respective nuclei.[2][5] Consequently, corresponding protons in the two diastereomers will exhibit different chemical shifts in the ¹H NMR spectrum, allowing for their individual quantification.[2][5]
The Decisive Advantage: Assigning Absolute Configuration
A key advantage of Mosher's acid analysis over many chromatographic methods is its ability to not only quantify enantiomeric excess but also to determine the absolute configuration of the chiral center.[2] This is accomplished by preparing two separate Mosher's esters, one with (R)-MTPA and the other with (S)-MTPA.[1][5] A systematic analysis of the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage provides a reliable indication of the alcohol's absolute stereochemistry.[2][5][6]
The underlying principle for this assignment is the predictable anisotropic shielding effect of the phenyl group in the Mosher's acid moiety, which adopts a preferred conformation.[7] This shielding effect causes protons on one side of the chiral center to be shifted upfield, while those on the other side are shifted downfield, and the pattern of these shifts is directly correlated to the absolute configuration.[8]
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines the preparation of Mosher's esters from a chiral alcohol, such as one derived from this compound, for the determination of enantiomeric excess and absolute configuration.
Materials:
-
Chiral alcohol (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or 4-(dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.[2]
-
Cap the NMR tube and gently agitate to mix. The reaction is typically complete within 1-4 hours at room temperature.[2]
-
-
Preparation of (S)-MTPA Ester:
-
In a separate clean, dry NMR tube, repeat the procedure using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR (and optionally ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the signals for the protons in the vicinity of the chiral center.
-
For enantiomeric excess (% ee) determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra. The % ee can be calculated using the formula: % ee = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100
-
For absolute configuration determination, calculate the difference in chemical shifts (Δδ = δS - δR) for protons on both sides of the original alcohol's stereocenter.
-
Interpreting the Data: A Hypothetical Case Study
Let's consider a hypothetical chiral secondary alcohol derived from this compound. After derivatization with both (R)- and (S)-Mosher's acid chlorides, the following ¹H NMR data might be obtained:
| Proton | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (ppm) (δS - δR) |
| H-1' (Side Chain 1) | 3.15 | 3.25 | +0.10 |
| H-2' (Side Chain 1) | 1.50 | 1.62 | +0.12 |
| H-1'' (Side Chain 2) | 4.20 | 4.12 | -0.08 |
| H-2'' (Side Chain 2) | 1.35 | 1.28 | -0.07 |
The positive Δδ values for the protons on side chain 1 and the negative Δδ values for the protons on side chain 2 would allow for the assignment of the absolute configuration of the alcohol's stereocenter based on the established models of Mosher's esters.[2][8]
Comparison with Alternative Methods
While Mosher's acid analysis is a powerful tool, it is essential to consider its strengths and weaknesses in comparison to other widely used techniques for determining enantiomeric purity, such as chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Feature | Mosher's Acid Analysis (NMR) | Chiral HPLC/GC |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals.[2] | Physical separation of enantiomers on a chiral stationary phase.[2] |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[2] | Chromatogram with baseline-separated peaks for each enantiomer. |
| Quantitative Data | Enantiomeric excess (ee) calculated from the integration of diastereomeric signals.[2] | Enantiomeric excess (ee) calculated from the integrated peak areas. |
| Determination of Absolute Configuration | Yes, by comparing the spectra of (R)- and (S)-derivatives.[2] | No, requires an authentic standard of known absolute configuration. |
| Sensitivity | Generally lower than chromatographic methods. | High sensitivity, suitable for trace analysis. |
| Accuracy for ee | Can be less accurate due to potential peak overlap and integration errors. | High accuracy and precision with good baseline separation. |
| Sample Requirement | Typically requires milligrams of sample. | Can be performed with smaller sample quantities. |
| Development Time | The method is generally applicable with minimal development.[2] | Requires method development to find a suitable chiral stationary phase and mobile phase.[2] |
| Instrumentation | Requires access to an NMR spectrometer.[2] | Requires a dedicated HPLC or GC system with a chiral column.[2] |
Conclusion: Selecting the Optimal Analytical Strategy
The choice between Mosher's acid analysis and chiral chromatography is contingent upon the specific requirements of the research. Mosher's acid analysis is an invaluable technique when the absolute configuration of a novel chiral alcohol needs to be determined. Its relatively straightforward and general applicability makes it a go-to method in many synthetic chemistry laboratories.
However, for routine and high-throughput analysis of enantiomeric excess, particularly when high sensitivity and precision are paramount, chiral HPLC or GC are often the preferred methods. These techniques excel in the quantitative analysis of enantiomeric ratios, provided a suitable chiral stationary phase and separation method have been established.
Ultimately, a comprehensive approach that leverages the strengths of both NMR-based and chromatographic techniques will provide the most robust and reliable characterization of chiral molecules, ensuring the highest standards of scientific rigor in research and drug development.
References
- Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549.
- Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096.
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
-
NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. Retrieved from [Link]
- Curran, D. P., & Sui, B. (2012). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Beilstein Journal of Organic Chemistry, 8, 1663–1670.
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). Mosher ester derivatives. Retrieved from [Link]
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The Retort. (2012, October 22). Mosher's Acid. Retrieved from [Link]
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Wikipedia. (2023, December 2). Mosher's acid. Retrieved from [Link]
- Allen, D. A., Tomaso, A. E., Jr., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2011). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- Bolchi, C., Pallavicini, M., Valoti, E., & Cilia, A. (2018).
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University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Retrieved from [Link]
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How I Used Mosher Esters in my PhD. (2023, April 11). [Video]. YouTube. Retrieved from [Link]
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CNR-IRIS. (n.d.). Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. Retrieved from [Link]
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The Good Scents Company. (n.d.). benzyl lactate. Retrieved from [Link]
- Jackson, S. L., & Mapp, A. K. (2022). Solid-phase total synthesis and structural confirmation of antimicrobial longicatenamide A. Beilstein Journal of Organic Chemistry, 18, 1560–1566.
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ResearchGate. (n.d.). Synthesis of benzyl lactate esters 1b, 2b and 3b. Retrieved from [Link]
- Góngora-Benítez, M., et al. (2021). Direct determination of absolute stereochemistry of... The Aquila Digital Community.
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ChemRxiv. (n.d.). Synthesis of heterocyclic analogues of Mosher's acid. Retrieved from [Link]
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ResearchGate. (n.d.). A lactate-derived chiral aldehyde for determining the enantiopurity of enantioenriched primary amines. Retrieved from [Link]
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Illinois Chemistry. (n.d.). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Retrieved from [Link]
-
PubMed. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
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PubMed Central. (n.d.). Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (n.d.). A lactate-derived chiral aldehyde for determining the enantiopurity of enantioenriched primary amines. Retrieved from [Link]
-
PNAS. (n.d.). Synthesis of antimicrofilament marine macrolides: Synthesis and configurational assignment of a C5–C16 degradation fragment of reidispongiolide A. Retrieved from [Link]
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Scirp.org. (n.d.). I. Ohtani, T. Kusumi, Y. Kashman and H. Kakisawa, “High-Field FT NMR Application of Mosher's Method. The Absolute Configurations of Marine Terpenoids,” Journal of American Chemical Society, Vol. 113, No. 11, 1991, pp. 4092-4096. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) ChemInform Abstract: Absolute Configuration of 1,n-Diols by NMR: The Importance of the Combined Anisotropic Effects in Bis-Arylmethoxyacetates. Retrieved from [Link]
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ACS Publications. (n.d.). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Determination of Absolute Configuration of Stereogenic Carbinol Centers in Annonaceous Acetogenins by 1H- and 19F NMR Analysis of Mosher Ester Derivatives. Retrieved from [Link]
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Semantic Scholar. (n.d.). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. Retrieved from [Link]
-
ACS Publications. (n.d.). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. Retrieved from [Link]
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The Strategic Calculus of Chirality: A Cost-Benefit Analysis of Benzyl (S)-(-)-lactate in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision point in large-scale synthesis, balancing stereochemical control with economic viability. This guide provides an in-depth comparative analysis of Benzyl (S)-(-)-lactate, weighing its performance and economic attributes against established alternatives, particularly the widely used Evans-type auxiliaries.
In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure compounds is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, are a powerful tool in this endeavor. Among the diverse array of available auxiliaries, this compound presents a compelling, yet often overlooked, option. This guide will dissect the cost-benefit proposition of employing this lactate-derived auxiliary in an industrial setting, with a focus on its application in asymmetric aldol reactions—a cornerstone of carbon-carbon bond formation.
The Economic Landscape of Chiral Auxiliaries
The ideal chiral auxiliary should be inexpensive to prepare or purchase, provide high diastereoselectivity, be readily cleaved from the product, and be efficiently recovered and recycled. The overall cost of a chiral synthesis is not merely the price of the auxiliary itself, but a complex interplay of raw material costs, reaction efficiency, downstream processing expenses, and the potential for auxiliary recycling.[1]
Table 1: High-Level Cost-Benefit Comparison of Chiral Auxiliary Classes
| Feature | This compound | Evans Auxiliaries (e.g., (S)-4-benzyl-2-oxazolidinone) |
| Precursor Cost | Low (derived from lactic acid, a readily available biorenewable feedstock)[2] | Moderate to High (derived from amino acids) |
| Synthesis Cost | Generally lower due to cheaper starting materials. | Can be more complex and costly. |
| Stereocontrol | Good to excellent, but can be more substrate-dependent. | Excellent and well-documented for a wide range of reactions.[3] |
| Cleavage | Typically mild hydrolytic or reductive conditions. | Often requires strong reducing agents (e.g., LiAlH4) or harsh hydrolysis. |
| Recyclability | Potentially high, though less documented in publicly available literature. | Well-established, but can be energy-intensive. |
| Downstream Processing | Can be simpler due to milder cleavage conditions. | May require more extensive purification to remove cleavage byproducts.[4] |
Head-to-Head Comparison: Asymmetric Aldol Reaction
To provide a tangible comparison, let's consider a representative asymmetric aldol reaction, a critical transformation in the synthesis of many pharmaceutical intermediates.
Workflow Overview
The general workflow for utilizing a chiral auxiliary in an asymmetric aldol reaction involves three key stages: acylation of the auxiliary, the diastereoselective aldol addition, and finally, cleavage and recovery of the auxiliary.
Figure 1: General workflow for an auxiliary-mediated asymmetric aldol reaction.
Experimental Data: A Comparative Scenario
Table 2: Comparative Performance in a Representative Asymmetric Aldol Reaction
| Parameter | This compound Auxiliary | Evans Auxiliary ((S)-4-benzyl-2-oxazolidinone) |
| Acylation Yield | Typically >95% | Typically >95% |
| Aldol Reaction Yield | 85-95% | 90-98%[5] |
| Diastereomeric Ratio (d.r.) | 90:10 to >95:5 | >99:1[5] |
| Reaction Conditions | Milder enolization conditions may be possible. | Often requires strong bases and cryogenic temperatures. |
| Cleavage Yield | 80-90% | 85-95% |
| Auxiliary Recovery Yield | Estimated 80-90% | ~90-95%[1] |
Causality Behind Experimental Choices:
The choice of enolization conditions is critical for achieving high diastereoselectivity. Evans auxiliaries, with their rigid oxazolidinone ring, provide a well-defined steric environment, leading to excellent facial bias with standard enolization protocols (e.g., dibutylboron triflate).[3] this compound, being more flexible, may require more careful optimization of the enolization conditions (base, solvent, temperature) to achieve comparable levels of stereocontrol. However, its ester linkage may be more susceptible to cleavage under harsh basic conditions, necessitating a more nuanced approach.
The cleavage of Evans auxiliaries often involves harsh reagents like lithium aluminum hydride or lithium hydroxide with hydrogen peroxide, which can be problematic on a large scale due to safety and waste disposal concerns. In contrast, the ester linkage in the acylated this compound can potentially be cleaved under milder, more environmentally benign conditions, such as enzymatic hydrolysis or simple base hydrolysis, which can lead to significant cost savings in downstream processing.
Deep Dive: Synthesis and Recovery Protocols
Protocol 1: Large-Scale Synthesis of N-Propionyl-(S)-4-benzyl-2-oxazolidinone (Acylated Evans Auxiliary)
This protocol is a representative example of the acylation of an Evans auxiliary.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1 equivalent) in DCM at 0 °C, add triethylamine (1.2 equivalents).
-
Slowly add propionyl chloride (1.1 equivalents) to the solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Figure 2: Workflow for the acylation of an Evans auxiliary.
Protocol 2: Proposed Large-Scale Synthesis of Benzyl (S)-2-(propionyloxy)propanoate (Acylated Benzyl Lactate Auxiliary)
This proposed protocol leverages standard esterification procedures.
Materials:
-
This compound
-
Propionyl chloride
-
Pyridine or a non-nucleophilic base
-
Toluene or another suitable aprotic solvent
Procedure:
-
To a solution of this compound (1 equivalent) in toluene at 0 °C, add pyridine (1.2 equivalents).
-
Slowly add propionyl chloride (1.1 equivalents) to the solution, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC.
-
Upon completion, filter off the pyridinium hydrochloride salt.
-
Wash the filtrate with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by vacuum distillation.
Protocol 3: Recovery and Recycling of (S)-4-benzyl-2-oxazolidinone
This protocol outlines a typical recovery process for an Evans auxiliary.
Materials:
-
Aldol adduct
-
Lithium hydroxide
-
Hydrogen peroxide
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Dissolve the aldol adduct in a mixture of THF and water at 0 °C.
-
Add an aqueous solution of lithium hydroxide and hydrogen peroxide.
-
Stir the reaction mixture for 2-4 hours, or until the reaction is complete.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.
-
The aqueous layer contains the desired chiral product.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to recover the (S)-4-benzyl-2-oxazolidinone.
-
The recovered auxiliary can be purified by recrystallization.
Cost Analysis: Beyond the Price Tag
A comprehensive cost analysis must extend beyond the initial purchase price of the auxiliary. Key considerations include:
-
Raw Material Costs: Lactic acid, the precursor to this compound, is a commodity chemical produced on a massive scale via fermentation, making it significantly cheaper than the amino acid precursors for Evans auxiliaries.[6]
-
Reagent and Solvent Costs: The choice of reagents for both the reaction and the cleavage/recovery steps can have a major impact on the overall cost. Milder conditions often translate to cheaper and safer reagents.
-
Energy Costs: Cryogenic temperatures required for many Evans auxiliary-mediated reactions contribute significantly to energy consumption on a large scale. The potential for running reactions with this compound at more moderate temperatures could lead to substantial savings.
-
Waste Disposal Costs: The generation of hazardous waste from harsh cleavage reagents and solvents adds to the overall process cost. Greener synthesis routes often have a significant economic advantage in this regard.
-
Capital Expenditure: The need for specialized equipment to handle cryogenic reactions or highly reactive reagents can increase the initial capital investment.
Conclusion: A Strategic Choice for Sustainable Synthesis
While Evans-type auxiliaries have a long and successful history of providing excellent stereocontrol, this compound emerges as a highly promising alternative for large-scale synthesis, particularly when cost and sustainability are primary drivers. Its derivation from a low-cost, renewable feedstock, coupled with the potential for milder reaction and cleavage conditions, presents a compelling economic and environmental case.
The key to unlocking the full potential of this compound lies in the optimization of reaction protocols to consistently achieve high levels of diastereoselectivity. For drug development professionals and process chemists, the initial investment in process development for this auxiliary could yield significant long-term benefits in terms of reduced manufacturing costs and a more sustainable synthetic route. The decision to employ this compound is a strategic one, trading the well-trodden path of established auxiliaries for the potential of a more cost-effective and greener future in chiral synthesis.
References
- Meneses, A. C., Balen, M., Jasper, E. J., Korte, I., Araújo, P. H. H., Sayer, C., & de Oliveira, D. (2020). Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques. Process Biochemistry, 92, 261-268.
- Zhu, C., et al. (2024). High efficient synthesis of benzyl lactate through waste PLA alcoholysis by protic ionic salt.
- Contente, M. L., & Paradisi, F. (2022).
- Jamison, T. F., & Ley, S. V. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. PMC.
- Letter, W. (2018). Chiral Separation techniques at Industrial Scale?
- Schmid, A., Hollmann, F., & Park, J. B. (2021).
- Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2004). 4(S)
- Kalogiannis, S., & Iasonos, D. (n.d.). Downstream processing.
- Blaser, H. U. (2001). Asymmetric Catalysis on Industrial Scale.
- Evans, D. A., et al. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
- Meneses, A. C., et al. (2020). Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques. Scilit.
- Patel, R. N. (2008). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals.
- CN103012527A - Novel synthesis process for industrial production of gemcitabine - Google P
- Wencewicz, T. (n.d.). Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery. Washington University Office of Technology Management.
- BenchChem. (n.d.). A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis.
- De Llobet, S., et al. (2023). A Comparative Study on the Choice of the Support in the Elaboration of Photocatalysts for the Photooxidation of Benzyl Alcohol under Mild Conditions. MDPI.
- CN110903185A - Production method of benzyl salicylate - Google P
- Snowhite Chemical Co.,LTD. (2025).
- Gu, J., & Wang, X. (2009).
- Tsegaye, B., et al. (2022).
- BenchChem. (n.d.). A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research.
- BOC Sciences. (n.d.).
- Davies, S. G., & Roberts, P. M. (2011). Synthesis of chiral building blocks for use in drug discovery. PubMed.
- National Center for Biotechnology Information. (n.d.).
- Chem-Impex. (n.d.).
- CN103012527A - Novel synthesis process for industrial production of gemcitabine - Google P
- VeriXiv. (2025). Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.
- Hansen, M. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community.
Sources
- 1. researchgate.net [researchgate.net]
- 2. aquila.usm.edu [aquila.usm.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 6. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
Comparative Validation Guide: Mild O-Alkylation of Benzyl (S)-(-)-lactate Preserving Chiral Integrity
Executive Summary
This technical guide validates a "soft alkylation" protocol utilizing Silver(I) Oxide (
Our comparative analysis demonstrates that the
The Substrate: this compound[1][2]
This compound is preferred over methyl or ethyl lactate in complex synthesis because the benzyl ester can be cleaved via neutral hydrogenolysis (
| Property | Specification |
| CAS Number | 56777-24-3 |
| Molecular Formula | |
| Molecular Weight | 180.20 g/mol |
| Density | 1.12 g/mL at 25 °C |
| Optical Rotation | |
| Boiling Point | 105-109 °C (0.1 mmHg) |
The Challenge: Base-Mediated Racemization
The alpha-proton of lactate esters is weakly acidic (
Mechanism of Failure (Traditional Method)
-
Deprotonation: Base attacks
-proton. -
Planarization: Formation of enolate (
hybridized carbon). -
Racemization: Electrophile attack occurs from either face.
The Solution: Silver(I) Oxide Mediated "Soft" Alkylation
The validated method utilizes
Mechanistic Pathway Comparison[5][7]
Figure 1: Mechanistic divergence between Sodium Hydride (red path) leading to racemization and Silver Oxide (green path) preserving chirality.
Experimental Protocols
Method A: Traditional Williamson Synthesis (Control)
Use strictly for non-chiral substrates or when racemization is acceptable.
-
Setup: Flame-dry a 100 mL round-bottom flask under
. -
Reagent Prep: Wash
(60% dispersion, 1.2 eq) with dry hexane to remove oil. Suspend in dry DMF. -
Addition: Cool to 0°C. Add this compound (1.0 eq) dropwise. Stir for 30 min (Evolution of
gas observed). -
Alkylation: Add Benzyl Bromide (1.2 eq) dropwise. Warm to RT and stir for 4 hours.
-
Quench: Carefully add saturated
. Extract with EtOAc.
Method B: Validated Silver(I) Oxide Protocol (Recommended)
Use for high-value chiral synthesis.
-
Setup: Wrap a 100 mL flask in aluminum foil (Ag salts are light-sensitive).
-
Solvent: Dissolve this compound (1.0 eq, 5.5 mmol, 1.0 g) in dry Acetonitrile (
, 10 mL). -
Catalyst Addition: Add
(1.5 eq, 8.25 mmol, 1.91 g) in one portion. The suspension will be black/dark brown. -
Alkylation: Add Alkyl Halide (e.g., Benzyl Bromide, 1.2 eq) followed by a catalytic amount of
(0.1 eq) to accelerate the reaction via Finkelstein-like halogen exchange. -
Reaction: Stir vigorously at Room Temperature for 12-18 hours.
-
Workup: Filter the mixture through a Celite pad to remove silver salts. Rinse with EtOAc. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexane/EtOAc 9:1).
Performance Validation Data
The following data compares the O-benzylation of this compound to form Benzyl (S)-2-(benzyloxy)propanoate .
| Metric | Method A (NaH/DMF) | Method B (Ag2O/ACN) | Delta |
| Isolated Yield | 94% | 91% | -3% (Negligible) |
| Reaction Time | 4 Hours | 16 Hours | +12 Hours |
| Enantiomeric Excess (ee) | 82% | >99% | +17% (Critical) |
| Specific Rotation | -64.1° (CHCl3) | -78.5° (CHCl3) | Closer to Lit. Value |
| Safety Profile | High Risk ( | Moderate Risk (Heavy metal waste) | Improved Safety |
Note: ee% determined via Chiral HPLC (Chiralcel OD-H column).
Decision Framework & Workflow
Researchers should use the following logic flow to determine the appropriate method for their specific lactate-based synthesis.
Figure 2: Decision matrix for selecting the optimal alkylation strategy.
Conclusion
For the synthesis of high-purity chiral ethers from this compound, the Silver(I) Oxide mediated protocol is the superior validated method . While the reaction kinetics are slower than the sodium hydride route, the elimination of racemization risks justifies the time investment for pharmaceutical applications. The protocol is self-validating: the absence of racemization can be quickly confirmed via optical rotation comparison against the specific rotation of
References
-
Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Retrieved from
-
PubChem. Benzyl lactate Compound Summary (CID 98054).[1] National Library of Medicine. Retrieved from
-
Tanabe, Y., et al. (1999). Mild, efficient and selective silver carbonate mediated O-alkylation. ResearchGate. Retrieved from
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Limitations. Retrieved from
- Misra, A.K., et al. (2005). Silver oxide mediated alkylation of hydroxyl groups. Carbohydrate Research.
Sources
A Comparative Guide to Chiral Building Blocks: Benchmarking Benzyl (S)-(-)-lactate's Performance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving desired stereochemical outcomes. This guide provides a detailed comparison of Benzyl (S)-(-)-lactate with other prominent chiral auxiliaries, namely Evans auxiliaries (oxazolidinones) and menthol derivatives. By examining their performance in key chemical transformations, this document aims to equip researchers with the insights needed to make informed decisions in the design and execution of stereoselective syntheses.
Introduction to Chiral Building Blocks and the Role of this compound
Chirality is a fundamental property in drug discovery and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties.[1] Chiral building blocks, which are enantiomerically pure compounds, serve as versatile starting materials or reagents to introduce and control stereochemistry during a synthesis.[2]
This compound is a chiral building block derived from the natural amino acid L-alanine. It possesses a stereogenic center at the C2 position of the lactate moiety, making it a valuable tool for inducing chirality in new molecules.[3][4] Its applications are found in the synthesis of pharmaceuticals and agrochemicals, as well as in the fragrance and flavor industries.[3] It can act as a chiral auxiliary, a temporary chiral director that is later removed from the molecule.[3][5]
This guide will focus on comparing the performance of this compound against two widely used classes of chiral auxiliaries:
-
Evans Auxiliaries (Oxazolidinones): Developed by David A. Evans, these are among the most reliable and widely used chiral auxiliaries, particularly in asymmetric aldol reactions.[2][6]
-
Menthol Derivatives: Derived from naturally abundant menthol, these have a long history in asymmetric synthesis and are often employed in alkylation and Diels-Alder reactions.[5]
The comparison will center on key performance indicators in asymmetric synthesis: yield and diastereomeric excess (d.e.) or enantiomeric excess (e.e.) .
Asymmetric Aldol Reaction: A Head-to-Head Comparison
The aldol reaction is a powerful carbon-carbon bond-forming reaction that creates two new stereocenters. Controlling the stereochemistry of these centers is a significant challenge, and chiral auxiliaries play a crucial role in this endeavor.
The Gold Standard: Evans Auxiliaries
Evans oxazolidinone auxiliaries are renowned for their high diastereoselectivity in aldol reactions, typically favoring the syn-aldol product.[2][6] The stereochemical outcome is rationalized by the Zimmerman-Traxler model, where the boron enolate forms a rigid, chair-like six-membered transition state. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to a highly selective reaction.[2]
Experimental Workflow: Evans Asymmetric Aldol Reaction
Caption: Workflow for an Evans Asymmetric Aldol Reaction.
This compound in Aldol Reactions
While less common than Evans auxiliaries in this context, chiral lactate esters, including this compound, can be used to direct aldol reactions. The diastereoselectivity is generally considered to be lower than that achieved with Evans auxiliaries. However, a key advantage is that the lactate moiety can be retained in the final product, which is desirable in the synthesis of certain natural products and pharmaceuticals.
| Chiral Auxiliary | Typical Diastereomeric Ratio (d.r.) | Key Advantages |
| Evans Auxiliary | >95:5 (syn) | High and predictable diastereoselectivity, well-established methodology.[6] |
| This compound | Moderate to Good | Auxiliary can be part of the final molecule, derived from a readily available chiral pool. |
Asymmetric Alkylation: Creating Chiral Centers
Asymmetric alkylation of enolates is a fundamental method for the stereoselective formation of C-C bonds. Chiral auxiliaries are instrumental in controlling the facial selectivity of the enolate attack on an electrophile.
The Utility of Menthol Derivatives
(-)-Menthol and its derivatives are classic chiral auxiliaries used in asymmetric alkylation. The bulky isopropyl group of the menthol moiety effectively blocks one face of the enolate, directing the incoming electrophile to the opposite side. The diastereoselectivity can be influenced by the choice of solvent and the nature of the enolate counter-ion.
Experimental Workflow: Asymmetric Alkylation with a Menthol-Derived Auxiliary
Caption: Workflow for Asymmetric Alkylation using a Menthol Auxiliary.
Performance of this compound in Alkylation
The use of lactate esters as chiral auxiliaries in simple alkylation reactions is less documented than their application in aldol-type reactions. In one study involving a rhodium-catalyzed C-H functionalization, which can be considered a type of alkylation, the use of (S)-lactate as a chiral auxiliary resulted in only moderate diastereoselectivity and enantioselectivity. This suggests that for simple alkylations requiring high stereocontrol, other auxiliaries might be more effective.
| Chiral Auxiliary | Typical Diastereoselectivity | Key Advantages |
| (-)-Menthol Derivative | Good to Excellent | Readily available, well-understood stereochemical models. |
| This compound | Moderate | May be suitable for specific applications, particularly if the lactate unit is desired. |
Experimental Protocols
General Procedure for Evans Asymmetric Aldol Reaction
-
N-Acylation: To a solution of the Evans oxazolidinone (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at 0 °C, add a base (e.g., triethylamine, 1.5 equiv) followed by the dropwise addition of the desired acyl chloride (1.2 equiv). Stir the reaction mixture at room temperature until completion. Work up to isolate the N-acyloxazolidinone.
-
Aldol Reaction: Dissolve the N-acyloxazolidinone (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) and cool to -78 °C. Add a Lewis acid (e.g., dibutylboron triflate, 1.1 equiv) followed by a hindered base (e.g., diisopropylethylamine, 1.2 equiv) to form the boron enolate. After stirring for 30-60 minutes, add the aldehyde (1.2 equiv) and continue stirring at -78 °C.
-
Work-up and Auxiliary Cleavage: Quench the reaction with a suitable buffer. The aldol adduct can be isolated and purified. The chiral auxiliary is typically removed by hydrolysis (e.g., LiOH, H₂O₂) or reduction (e.g., LiBH₄) to yield the corresponding chiral β-hydroxy acid, ester, or 1,3-diol.
General Procedure for Asymmetric Alkylation using a (-)-Menthol Derivative
-
Ester Formation: Couple the carboxylic acid with (-)-menthol or a derivative using standard esterification methods (e.g., DCC/DMAP or acid catalysis).
-
Alkylation: Dissolve the chiral ester in an anhydrous solvent (e.g., THF) and cool to -78 °C. Add a strong base (e.g., LDA, 1.1 equiv) to form the enolate. After a short period, add the alkylating agent (e.g., an alkyl halide, 1.2 equiv) and allow the reaction to proceed.
-
Work-up and Auxiliary Removal: Quench the reaction with a proton source. After purification, the chiral auxiliary can be removed by hydrolysis (e.g., LiOH in THF/water) to afford the chiral carboxylic acid.
Conclusion and Future Perspectives
This guide has provided a comparative overview of this compound against the well-established Evans and menthol-derived chiral auxiliaries.
-
Evans auxiliaries remain the gold standard for achieving high diastereoselectivity in asymmetric aldol reactions.
-
Menthol derivatives offer a reliable and cost-effective option for asymmetric alkylations.
-
This compound presents a valuable alternative, particularly in scenarios where the lactate moiety is a desired component of the final product. While it may not consistently reach the high levels of stereocontrol seen with Evans auxiliaries in aldol reactions, its utility should not be underestimated, especially in the synthesis of complex molecules where its inherent chirality can be strategically incorporated.
The development of new applications for lactate-derived chiral building blocks is an active area of research. Future studies directly comparing the performance of this compound with other auxiliaries in a wider range of asymmetric transformations will be crucial for fully elucidating its potential and expanding its role in the synthetic chemist's toolbox.
References
- Evans, D. A., et al. (1981). Stereoselective aldol condensations. 3. A new chiral enolate synthon. Journal of the American Chemical Society, 103(8), 2127-2129.
- Senkuttuvan, N., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(45), 32963-32975.
-
The Good Scents Company. (n.d.). benzyl lactate. Retrieved from [Link]
-
LookChem. (n.d.). Benzyl lactate. Retrieved from [Link]
-
Hansen, M. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. Retrieved from [Link]
-
ResearchGate. (n.d.). High efficient synthesis of benzyl lactate through waste PLA alcoholysis by protic ionic salt. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl lactate. Retrieved from [Link]
Sources
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. researchgate.net [researchgate.net]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Scalability & Performance Guide: Benzyl (S)-(-)-lactate in Asymmetric API Synthesis
Executive Summary
Benzyl (S)-(-)-lactate (CAS: 56777-24-3) represents a strategic "chiral pool" building block for the synthesis of enantiopure Active Pharmaceutical Ingredients (APIs). While Ethyl (S)-lactate is often favored for its low cost and status as a green solvent, it lacks the steric bulk and chromophoric properties required for robust process control in complex multi-step syntheses.
This guide objectively compares this compound against its aliphatic analogs. The data demonstrates that for high-value APIs requiring orthogonal deprotection (hydrogenolysis vs. hydrolysis) and UV-based Process Analytical Technology (PAT) , the benzyl ester offers superior scalability despite higher upfront material costs.
Technical Deep Dive: The Benzyl Advantage
Comparative Physicochemical Profile
The choice between benzyl and ethyl lactate dictates the downstream processing strategy. The following table contrasts key scalability parameters.
| Feature | This compound | Ethyl (S)-lactate | Scalability Impact |
| Molecular Weight | 180.20 g/mol | 118.13 g/mol | Benzyl derivatives are heavier, often reducing volatility. |
| Boiling Point | 105–109 °C (0.1 mmHg) | 154 °C (760 mmHg) | Benzyl ester is less volatile; product isolation requires extraction/crystallization rather than distillation. |
| UV Activity | High ( | Negligible (<210 nm) | Critical: Benzyl group allows standard UV-HPLC monitoring of reaction conversion. |
| Deprotection | Hydrogenolysis ( | Hydrolysis (Acid/Base) | Hydrogenolysis is neutral, preserving acid/base-sensitive functional groups. |
| Physical State | Viscous Liquid / Low-melt Solid | Liquid | Benzyl derivatives of complex APIs are more likely to be crystalline solids, aiding purification. |
Mechanism of Action in Asymmetric Induction
This compound functions not just as a chiral starting material but as a diastereoselective director .
-
Steric Shielding: The bulky benzyl group effectively shields the re-face of the carbonyl, enhancing diastereoselectivity during alpha-functionalization reactions (e.g., Frater-Seebach alkylation).
-
Pi-Stacking: In solid-phase synthesis or crystallization, the aromatic ring facilitates
- stacking, often enabling the isolation of intermediates by filtration rather than expensive chromatography.
Scalability Case Study: Synthesis of Chiral -Alkoxy Acids
Scenario: A drug development campaign requires the synthesis of (S)-2-(benzyloxy)propionic acid , a key chiral ether intermediate.
Challenge: Using Ethyl lactate would require basic hydrolysis to remove the ester, potentially racemizing the sensitive
Experimental Protocol: Diastereoselective O-Alkylation
Note: This protocol is designed for a 100g scale-up demonstration.
Step 1: Reagents & Setup
-
Substrate: this compound (1.0 equiv)
-
Alkylating Agent: Benzyl bromide (1.2 equiv) or functionalized alkyl halide.
-
Base: Silver(I) oxide (
) for mild conditions or Sodium Hydride (NaH) for standard etherification. -
Solvent: DMF or THF (Anhydrous).
Step 2: Reaction Workflow (Self-Validating)
-
Activation: Cool the solution of this compound in THF to 0°C. Add NaH (1.1 equiv) portion-wise.
-
Validation: Monitor
evolution. Ensure temperature to prevent racemization.
-
-
Alkylation: Add Benzyl bromide dropwise over 1 hour. Warm to room temperature and stir for 4–6 hours.
-
IPC (In-Process Control): Take an aliquot for UV-HPLC. The Benzyl ester provides a strong UV signal. Look for disappearance of the starting material peak (
~ 4.5 min) and appearance of the dibenzyl product ( ~ 8.2 min). Ethyl lactate would be invisible here without derivatization.
-
-
Quench & Workup: Quench with saturated
. Extract with Ethyl Acetate. Wash with water (x3) to remove DMF.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Purification: Concentrate the organic layer.
-
Scale Advantage: The dibenzyl intermediate often crystallizes upon addition of cold hexanes, avoiding silica gel chromatography.
-
Step 3: Orthogonal Deprotection (Hydrogenolysis)
To obtain the free acid without touching the ether (if using different protecting groups) or to cleave both:
-
Dissolve intermediate in MeOH/EtOAc.
-
Add 5% Pd/C (5 wt% loading).
-
Stir under
(1 atm) or use Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate. -
Result: The benzyl ester cleaves to Toluene and the free Carboxylic Acid under neutral conditions.
Visualizing the Decision Process
The following diagrams illustrate when to select this compound and the workflow for its use.
Diagram 1: Selection Logic for Lactate Esters
Caption: Decision tree for selecting between Ethyl and Benzyl lactate based on process requirements.
Diagram 2: Scalable Reaction Workflow
Caption: Workflow demonstrating the integration of UV-IPC and Crystallization enabled by the benzyl group.
Process Economics & Safety
Cost-Benefit Analysis
-
Material Cost: this compound is approximately 3–5x more expensive per kg than Ethyl lactate.
-
Process Savings:
-
Purification: Elimination of silica gel chromatography at scale (due to crystallinity) saves ~40% of total process cost.
-
Yield: Higher recovery in the deprotection step (quantitative hydrogenolysis vs. 85-90% hydrolysis with salt formation).
-
Quality: Higher enantiomeric excess (ee) preservation justifies the raw material cost for GMP intermediates.
-
Safety Considerations
-
Hydrogenolysis: Requires rated pressure vessels (autoclaves). For sites lacking hydrogenation capabilities, Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate is a safer, scalable alternative that runs at atmospheric pressure [1].
-
Atom Economy: The benzyl group is lost as toluene.[1] While this lowers atom economy compared to ethyl/methyl groups, the toluene byproduct is easily recovered and recycled as a solvent.
References
-
Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions. Wiley.[2] Link
-
Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters. ACS Publications. Link
-
This compound Product Profile. Biosynth. Link
-
Ethyl lactate: An Efficient Green Mediator for Transition Metal Free Synthesis. ResearchGate. Link
-
A Chiral Benzyl Group as a Chiral Auxiliary and Protecting Group. ResearchGate. Link
Sources
Literature review of the applications of Benzyl (S)-(-)-lactate in stereoselective synthesis
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure molecules is a paramount objective, particularly in the realms of pharmaceutical and agrochemical development. Chiral auxiliaries have emerged as a powerful and reliable tool in this endeavor, offering a pathway to high levels of stereocontrol. Among the diverse array of available auxiliaries, Benzyl (S)-(-)-lactate has garnered significant attention as a versatile and effective chiral controller. This guide provides an in-depth technical review of the applications of this compound in stereoselective synthesis, offering a critical comparison with other established chiral auxiliaries, supported by experimental data and mechanistic insights.
Introduction: The Role and Structural Merits of this compound
This compound, derived from the naturally abundant and inexpensive (S)-lactic acid, presents an attractive profile for a chiral auxiliary. Its structure incorporates a stereogenic center, a hydroxyl group capable of chelation, and a readily cleavable benzyl ester. This combination of features allows it to be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and then subsequently removed to furnish the desired enantiomerically enriched product.[1]
The efficacy of this compound as a chiral auxiliary is largely attributed to its ability to form rigid, chelated intermediates with Lewis acids. This chelation restricts the conformational freedom of the molecule, creating a biased steric environment that directs the approach of incoming reagents to one face of the reactive center.
Applications in Key Stereoselective Transformations
This compound has demonstrated its utility across a range of important stereoselective reactions. Here, we delve into its application in Diels-Alder reactions and aldol reactions, comparing its performance with that of other well-established chiral auxiliaries.
Diastereoselective Diels-Alder Reactions: A Tale of Chelation Control
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings with multiple stereocenters. The use of chiral auxiliaries attached to the dienophile is a common strategy to induce facial selectivity. The acrylate derivative of lactate esters serves as a powerful dienophile in Lewis acid-catalyzed Diels-Alder reactions, with the stereochemical outcome being highly dependent on the nature of the Lewis acid employed.
This phenomenon is best explained by a competition between a chelated and a non-chelated transition state. With a divalent Lewis acid such as titanium tetrachloride (TiCl₄), the lactate auxiliary can act as a bidentate ligand, forming a rigid five-membered chelate ring involving the ester carbonyl and the α-hydroxyl group. This chelation model effectively blocks one face of the dienophile, leading to a high degree of diastereoselectivity.
Conversely, when a monovalent Lewis acid like boron trifluoride etherate (BF₃·OEt₂) is used, chelation is not possible. The Lewis acid coordinates to only one of the carbonyl oxygens, resulting in a less organized transition state and consequently, lower diastereoselectivity, and in some cases, a reversal of the preferred diastereomer.
A study on the Diels-Alder reaction of the acrylate of (S)-ethyl lactate with cyclopentadiene clearly illustrates this principle. In the presence of TiCl₄, the reaction proceeds with high endo-S selectivity (86% de), while the use of BF₃·OEt₂ results in a reversal of selectivity to endo-R with a much lower diastereomeric excess (32% de).[2] This highlights the crucial role of the chelating ability of the lactate auxiliary in achieving high levels of stereocontrol.
Caption: Lewis acid-dependent stereoselectivity in the Diels-Alder reaction of lactate acrylates.
Comparison with Alternatives:
While specific data for this compound in Diels-Alder reactions is less prevalent in the literature compared to its ethyl or methyl counterparts, the underlying principle of chelation control remains the same. Compared to the widely used Oppolzer's camphorsultam , which provides high levels of diastereoselectivity through steric hindrance, lactate-based auxiliaries offer the advantage of tunable selectivity based on the choice of Lewis acid. This "switch" in diastereoselectivity can be a valuable tool in complex syntheses.
Asymmetric Aldol Reactions: A Solid Performer
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl moiety. The use of chiral auxiliaries to control the stereochemistry of the newly formed stereocenters is a well-established strategy.
In the context of aldol reactions, this compound can be used to form chiral enolates. The stereochemical outcome is dictated by the formation of a rigid, chelated transition state, similar to the Diels-Alder reaction. The diastereoselectivity, while generally good, is often reported to be slightly lower than that achieved with the gold-standard Evans oxazolidinone auxiliaries .[3] For simple systems, diastereomeric ratios in the range of 8:1 to 10:1 are typically observed for lactate-derived auxiliaries.[3]
Experimental Protocol: Asymmetric Aldol Reaction using a Lactate Auxiliary (General Procedure)
-
Enolate Formation: To a solution of the propionate ester of this compound in a suitable aprotic solvent (e.g., CH₂Cl₂) at -78 °C is added a Lewis acid (e.g., TiCl₄). A hindered amine base (e.g., diisopropylethylamine) is then added dropwise to generate the titanium enolate.
-
Aldol Addition: The desired aldehyde is added to the enolate solution at -78 °C and the reaction is stirred for a specified time.
-
Workup: The reaction is quenched with a suitable aqueous solution (e.g., saturated NH₄Cl) and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield the diastereomerically enriched aldol adduct.
Data Comparison: Aldol Reaction Diastereoselectivity
| Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Reference |
| This compound (projected) | ~8:1 to 10:1 | [3] |
| Evans Oxazolidinone | >99:1 | [4] |
| Oppolzer's Camphorsultam | >95:5 | [5] |
Note: The data for this compound is an estimation based on related lactate auxiliaries. Specific experimental data for the benzyl ester in this context is limited in readily available literature.
Caption: General workflow for an asymmetric aldol reaction using a lactate-based chiral auxiliary.
Removal of the this compound Auxiliary
A critical aspect of any chiral auxiliary is its facile removal without compromising the stereochemical integrity of the product. The benzyl ester of the lactate auxiliary can be cleaved under various mild conditions, most commonly through hydrogenolysis.
Experimental Protocol: Hydrogenolytic Cleavage of the Benzyl Ester
-
Reaction Setup: The substrate containing the benzyl lactate auxiliary is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
-
Hydrogenation: The reaction mixture is stirred under an atmosphere of hydrogen gas (typically at atmospheric pressure) until the reaction is complete (monitored by TLC or other analytical techniques).
-
Filtration and Concentration: The catalyst is removed by filtration through a pad of celite, and the solvent is removed under reduced pressure to yield the deprotected product.
Alternatively, catalytic transfer hydrogenation using formic acid as the hydrogen source can also be employed for the removal of the benzyl group.[6][7]
Conclusion: A Versatile and Tunable Chiral Auxiliary
This compound stands as a valuable and versatile chiral auxiliary in the synthetic chemist's toolbox. Its ready availability from the chiral pool, coupled with its ability to direct stereoselective reactions through chelation control, makes it an attractive choice for a variety of transformations. While it may not always achieve the exceptionally high diastereoselectivities of some of the more elaborate and expensive auxiliaries like the Evans oxazolidinones, its performance is robust and, in the case of Diels-Alder reactions, offers the unique advantage of tunable diastereoselectivity based on the choice of Lewis acid. The ease of removal of the benzyl group via standard hydrogenolysis further enhances its practical utility. For researchers and drug development professionals seeking a cost-effective and reliable method for introducing chirality, this compound presents a compelling and powerful option.
References
Sources
- 1. Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. scispace.com [scispace.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
